Pectenotoxin 2
Description
Properties
IUPAC Name |
(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFEDGHUVZLPL-LLUYWJARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893516 | |
| Record name | Pectenotoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97564-91-5 | |
| Record name | Pectenotoxin 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97564-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pectenotoxin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pectenotoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pectenotoxin 2: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pectenotoxin (B1142415) 2 (PTX2) is a potent polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis. Initially grouped with diarrhetic shellfish poisoning (DSP) toxins due to its co-occurrence with okadaic acid and its derivatives, PTX2 has since been distinguished by its unique chemical structure and distinct mechanism of action. This technical guide provides an in-depth overview of the discovery and isolation of PTX2 from Dinophysis, detailing the experimental protocols for its purification and characterization. Furthermore, it summarizes key quantitative data and elucidates the toxin's interaction with cellular signaling pathways, offering valuable insights for researchers in toxicology, pharmacology, and drug development.
Introduction
Pectenotoxins (PTXs) are a group of polyether macrolide lactones produced by various species of the dinoflagellate genus Dinophysis.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a potential risk to human health.[3] Pectenotoxin 2 (PTX2) is the most common pectenotoxin found in algae and serves as a precursor for other PTX analogs that are formed through metabolic processes in shellfish.[2][4] While initially classified as a diarrhetic shellfish poisoning (DSP) toxin, subsequent studies revealed that PTX2 does not induce diarrhea and has a different mode of action from other DSP toxins like okadaic acid.[4][5] PTX2 is known for its hepatotoxicity when administered via intraperitoneal injection in mice and its cytotoxic effects on various cancer cell lines.[3][6] This guide focuses on the technical aspects of PTX2 discovery, its isolation from Dinophysis, and its biological activity.
Discovery and Structural Elucidation
This compound was first identified during investigations into shellfish poisoning events. It was isolated from the dinoflagellate Dinophysis fortii and later from other species such as Dinophysis acuta, Dinophysis acuminata, and Dinophysis caudata.[2][7][8] The structure of PTX2 was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10] These analyses revealed a complex polyether macrolide structure.[11]
Isolation and Purification of this compound from Dinophysis
The isolation of PTX2 from Dinophysis cells involves a multi-step process of extraction and chromatographic purification. A simple and effective method has been developed to obtain high-purity PTX2 suitable for analytical standards and toxicological studies.[5][10]
Experimental Workflow
The general workflow for the isolation and purification of PTX2 from Dinophysis is depicted in the following diagram.
Detailed Experimental Protocols
3.2.1. Sample Collection and Preparation:
-
Dinophysis cells are collected from natural blooms, often concentrated from seawater samples.
-
The collected cell mass is typically frozen or lyophilized prior to extraction.
3.2.2. Extraction:
-
A two-step extraction procedure is commonly employed.[5]
-
Step 1: The cell material is extracted with a polar solvent, such as methanol, to isolate the lipophilic toxins.[7]
-
Step 2: The resulting crude extract is then partitioned with a non-polar solvent to further concentrate the toxins.
3.2.3. Purification:
-
Column Chromatography (Step 1): The crude extract is subjected to column chromatography on a stationary phase like basic alumina.[7] This step separates the neutral toxin fraction, which includes PTX2, from more polar compounds.
-
High-Performance Liquid Chromatography (HPLC) (Step 2): The partially purified fraction is further purified using reversed-phase HPLC.[2][7]
Characterization and Purity Assessment
The identity and purity of the isolated PTX2 are confirmed using the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of PTX2 and to quantify its presence in different fractions.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the complete structural characterization of the isolated compound.[5][10]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Species/Source | Reference |
| LD₅₀ (i.p. injection, mice) | 219 µg/kg | [5][10] | |
| Oral Toxicity (mice) | No overt toxicity up to 5000 µg/kg | [5][10] | |
| Cellular Content in D. acuta | Up to 30 pg/cell | Galician Rias, NW Spain | [12] |
| Cellular Content in D. caudata | Up to 130 pg/cell | Galician Rias, NW Spain | [12] |
| Cellular Content in D. tripos | 45-90 pg/cell | Ría de Vigo | [13] |
| Molecular Weight | 859.0 g/mol | [11] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with the actin cytoskeleton.[1] Unlike okadaic acid, PTX2 does not inhibit serine/threonine phosphoprotein phosphatases.[4]
Mechanism of Action
The primary molecular target of PTX2 is actin.[1] It disrupts the actin cytoskeleton by depolymerizing actin filaments.[6] The proposed mechanism involves PTX2 sequestering G-actin without severing F-actin.[6] This leads to a disruption of cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell division, migration, and maintenance of cell shape.
Signaling Pathway Diagram
The following diagram illustrates the interaction of this compound with the actin polymerization-depolymerization cycle.
Conclusion
This compound, a significant toxin produced by Dinophysis dinoflagellates, has been successfully isolated and characterized. The detailed methodologies presented in this guide provide a framework for its purification for research and toxicological assessment. Understanding its mechanism of action, specifically its role as a potent actin depolymerizer, is crucial for evaluating its toxicological relevance and exploring its potential as a pharmacological tool for studying cytoskeletal dynamics. Further research is warranted to fully elucidate the toxicological profile of PTX2 and its analogs, particularly concerning their effects on human health.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. Structures of New Pectenotoxin Analogs, Pectenotoxin-2 Seco Acid and 7-epi-Pectenotoxin-2 Seco Acid, Isolated from a Dinoflagellate and Greenshell Mussels | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C47H70O14 | CID 6437385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dinophysis Toxins: Causative Organisms, Distribution and Fate in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
Pectenotoxin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin 2 (PTX2) is a potent marine biotoxin belonging to the polyether macrolide family.[1] Originally isolated from the scallop Patinopecten yessoensis, it is produced by dinoflagellates of the genus Dinophysis and can accumulate in shellfish, posing a risk to human health.[1][2] While initially associated with diarrheic shellfish poisoning (DSP), its primary mechanism of action is distinct from other DSP toxins. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanisms of this compound, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic lactone characterized by multiple ether rings and a spiroketal functional group.[3] Its intricate structure is fundamental to its biological activity.
| Property | Value | Reference |
| Chemical Formula | C₄₇H₇₀O₁₄ | [3][4] |
| Molecular Weight | 859.06 g/mol | [4][5] |
| CAS Number | 97564-91-5 | [3][5] |
| Appearance | Solid | [5] |
| Storage | -20°C in the dark | [5] |
Biological Properties and Activity
The primary biological target of this compound is the cellular cytoskeleton, specifically actin. Unlike many other marine toxins, PTX2 does not inhibit protein phosphatases such as PP2A.
Acute Toxicity
This compound exhibits high acute toxicity when administered via intraperitoneal injection in mice. In contrast, its oral toxicity is remarkably low.
| Assay | Species | Route of Administration | Value | Reference |
| LD₅₀ | Mouse | Intraperitoneal | 219 µg/kg | [6] |
| LD₅₀ Range | Mouse | Intraperitoneal | 219 - 411 µg/kg | [3] |
| Oral Toxicity | Mouse | Oral | No adverse effects up to 5000 µg/kg | [7] |
| LOAEL (Lowest Observed Adverse Effect Level) | Mouse | Oral | 250 µg/kg (Note: may be due to sample contamination) | [7] |
Inhibition of Actin Polymerization
This compound is a potent inhibitor of actin polymerization. It exerts its effect by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into filamentous actin (F-actin). It does not, however, sever existing actin filaments. This activity is observed across various actin isoforms.
| Actin Isoform | IC₅₀ (Rate of Polymerization) | IC₅₀ (Yield of Polymerization) | Reference |
| Skeletal Muscle Actin | 44 nM | 177 nM | [5] |
| Smooth Muscle Actin | 19 - 94 nM | Not Reported | [5] |
| Cardiac Muscle Actin | 19 - 94 nM | Not Reported | [5] |
| Non-Muscle Actin | 19 - 94 nM | Not Reported | [5] |
Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. However, specific IC₅₀ values are not consistently reported in the literature.
| Cell Line | Effect | Reference |
| Human Lung Cancer | Cytotoxic | [3] |
| Human Colon Cancer | Cytotoxic | [3] |
| Human Breast Cancer | Cytotoxic | [3] |
| Hepatocellular Carcinoma (e.g., HepG2) | Cytotoxic | [3][8] |
| Human Leukemia (U937) | Decreased cell proliferation | |
| A7r5 (Rat Aortic Smooth Muscle) | No significant effect on viability up to 1 µM for 30 min | [3] |
| Caco-2 (Human Colorectal Adenocarcinoma) | Cytotoxic | [8] |
Signaling Pathways Affected by this compound
The disruption of the actin cytoskeleton by this compound initiates a cascade of downstream cellular events, particularly in cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Protocols
Actin Polymerization Assay (Pyrene-Labeled Actin)
This protocol is adapted from established methods to monitor the effect of this compound on actin polymerization in real-time.
Materials:
-
Rabbit skeletal muscle actin
-
Buffer G (0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM β-mercaptoethanol, Tris-HCl pH 8.0)
-
Polymerization-inducing salts (50 mM KCl and 1 mM MgCl₂)
-
This compound stock solution (in a suitable solvent, e.g., ethanol)
-
Fluorometer
Procedure:
-
Preparation of Pyrene-Labeled G-Actin: Purify G-actin from rabbit skeletal muscle acetone (B3395972) powder. Label the purified G-actin with pyrene iodoacetamide as previously described.
-
Assay Setup: In a fluorometer cuvette, prepare a solution of 5 µM pyrene-labeled G-actin in Buffer G.
-
Incubation with PTX2: Add the desired concentration of this compound (e.g., 1-5 µM) or vehicle control to the G-actin solution. Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Initiation of Polymerization: Initiate actin polymerization by adding 50 mM KCl and 1 mM MgCl₂ to the cuvette.
-
Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 407 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization and the final steady-state fluorescence are used to quantify the inhibitory effect of PTX2.
References
Pectenotoxin-2: A Technical Guide to Producing Organisms, Geographical Distribution, and Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pectenotoxin-2 (PTX2), a potent polyether macrolide toxin, represents a significant area of study within marine biotechnology and toxicology. Produced by dinoflagellates of the genus Dinophysis, PTX2 accumulates in shellfish, posing a potential risk to human health and a challenge to the aquaculture industry. This technical guide provides a comprehensive overview of the organisms responsible for PTX2 production, their global distribution, and the cellular mechanisms underlying the toxin's potent biological activity. Detailed experimental protocols for the extraction and analysis of PTX2 are provided, alongside a summary of quantitative data on its occurrence. Furthermore, this guide elucidates the signaling pathways affected by PTX2, offering valuable insights for researchers in pharmacology and drug development.
Pectenotoxin-2 Producing Organisms and Their Geographical Distribution
Pectenotoxin-2 is exclusively produced by marine dinoflagellates belonging to the genus Dinophysis.[1][2][3] These mixotrophic organisms are globally distributed, thriving in a wide range of water temperatures from tropical to arctic regions.[2] The presence of PTX2-producing Dinophysis species has been documented in numerous marine environments across the globe.
The primary species implicated in PTX2 production include:
-
Dinophysis fortii : Notably found in the northern Adriatic Sea.[4]
-
Dinophysis acuta : Identified in Irish waters and along the Portuguese coast.[5]
-
Dinophysis acuminata : A cosmopolitan species linked to PTX2 presence on the central Chilean coast, the Argentine Sea, and the southern coast of South Korea.[1][6]
-
Dinophysis caudata : Found in various locations, including the Argentine Sea.[1]
-
Dinophysis tripos : Also a contributor to PTX2 contamination in the Argentine Sea.[1]
-
Dinophysis norvegica : Another species identified as a producer of pectenotoxins.[1][3]
The geographical distribution of PTX2 is intrinsically linked to the presence of these Dinophysis species. The toxin has been detected in phytoplankton, shellfish, and marine mammals in diverse locations, including:
-
Europe: Northern Adriatic Sea (Italy), Irish waters, Portuguese coast, and French coastal waters (Atlantic and Mediterranean).[4][5]
-
The Americas: Central Chilean coast, Argentine Sea, and the lower Chesapeake Bay (USA).[1]
-
Asia-Pacific: New Zealand, Ambon Bay (Indonesia), and the southern coast of South Korea.[6]
Accumulation in Marine Fauna
PTX2 enters the marine food web through filter-feeding bivalve mollusks, which accumulate the toxin by ingesting Dinophysis cells. This accumulation can lead to contamination of a variety of commercially important shellfish species. Within the shellfish, PTX2 can be metabolized into other derivatives, most notably PTX2 seco acid (PTX2SA).
Quantitative Data on Pectenotoxin-2 Occurrence
The concentration of Pectenotoxin-2 in both its producing organisms and the shellfish that accumulate it can vary significantly depending on geographical location, season, and the density of the Dinophysis bloom. The following tables summarize reported quantitative data for PTX2.
Table 1: Pectenotoxin-2 Concentrations in Phytoplankton (Dinophysis spp.)
| Dinophysis Species | Geographical Location | Toxin Concentration (pg/cell) | Reference |
| Dinophysis fortii | Northern Adriatic Sea | High PTX2:OA ratio (quantification not possible) | [4] |
| Dinophysis acuminata | Argentine Sea | 0.2 - 15 | [7] |
Table 2: Pectenotoxin-2 Concentrations in Shellfish
| Shellfish Species | Geographical Location | Toxin Concentration | Reference |
| Phytoplankton (20–200 μm SPM) | Southern Coast of South Korea | [6] | |
| Phytoplankton (20–200 μm SPM) | Southern Coast of South Korea | [6] |
Experimental Protocols
The accurate detection and quantification of Pectenotoxin-2 are crucial for both research and regulatory monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the reference method for the analysis of lipophilic marine biotoxins, including PTX2.[8]
Extraction of Pectenotoxin-2 from Shellfish Tissue
This protocol is a general guideline based on established methods for lipophilic marine toxin extraction.
-
Homogenization: Weigh a representative sample of shellfish tissue (typically 2-5 g) into a centrifuge tube.
-
Extraction Solvent: Add 80% methanol (B129727) in water to the tissue sample. A common ratio is 1:4 (g of tissue: mL of solvent).
-
Mechanical Disruption: Homogenize the sample using a high-speed homogenizer until a uniform slurry is obtained.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 4000 x g for 10 minutes) to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant containing the extracted toxins into a clean tube.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, the pellet can be re-suspended in the extraction solvent, homogenized, and centrifuged again. The supernatants from both extractions are then combined.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before proceeding to cleanup or direct analysis.
Solid-Phase Extraction (SPE) Cleanup
SPE is often employed to remove matrix components that can interfere with LC-MS/MS analysis.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., HLB) by passing methanol followed by water through it.
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol) to remove polar interferences.
-
Elution: Elute the toxins from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile).
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of PTX2.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Polarity: PTX2 is often analyzed in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for PTX2 are monitored. For example, a common transition is m/z 876.7 > 823.8.
-
Signaling Pathways and Mechanism of Action
The primary cellular target of Pectenotoxin-2 is the actin cytoskeleton. PTX2 is a potent actin depolymerizing agent, and this activity is the basis for its cytotoxicity.[10][11]
Interaction with Actin
X-ray crystallography has revealed that PTX2 binds to a novel site on the actin monomer, between subdomains 1 and 3.[12] This binding has several key consequences for actin dynamics:
-
G-actin Sequestration: PTX2 forms a 1:1 complex with globular actin (G-actin), effectively sequestering it and preventing its incorporation into actin filaments (F-actin).[11]
-
Inhibition of Polymerization: By binding to G-actin, PTX2 inhibits both the rate and the extent of actin polymerization.[10][11]
-
Barbed-End Capping: The binding of PTX2 to an actin monomer at the barbed (fast-growing) end of an actin filament disrupts the lateral contacts necessary for the addition of new monomers, thereby capping the filament and preventing further elongation.[12]
-
No Filament Severing: Unlike some other actin-targeting toxins, PTX2 does not sever pre-existing actin filaments.[11][12]
The disruption of the actin cytoskeleton by PTX2 leads to a cascade of downstream cellular effects, including inhibition of cell proliferation, induction of apoptosis, and cytotoxicity, particularly in cancer cell lines.
Visualizations
Experimental Workflow for PTX2 Analysis
References
- 1. Distribution of Dinophysis species and their association with lipophilic phycotoxins in plankton from the Argentine Sea | EPIC [epic.awi.de]
- 2. Dinophysis – Harmful Algal Blooms [hab.whoi.edu]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. epic.awi.de [epic.awi.de]
- 8. food.gov.uk [food.gov.uk]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. [Actin depolymerizing action by marine toxin, pectenotoxin-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Pectenotoxin-2: A Technical Guide to its Mechanism of Action on the Actin Cytoskeleton
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of Pectenotoxin-2 (PTX2), a polyether macrolide marine toxin, and its profound effects on the actin cytoskeleton. This document is intended for researchers, scientists, and drug development professionals interested in the intricate interactions between natural toxins and cellular mechanics.
Core Mechanism of Action: G-Actin Sequestration and Inhibition of Polymerization
Pectenotoxin-2 is a potent disruptor of the actin cytoskeleton, primarily functioning as an actin depolymerizing agent.[1][2][3][4] Its principal mechanism involves the direct binding to monomeric globular actin (G-actin), effectively sequestering it and preventing its incorporation into filamentous actin (F-actin).[1][2][4] This sequestration has been demonstrated to occur in a 1:1 molar ratio, where one molecule of PTX2 binds to one molecule of G-actin.[1][2][4] This action leads to a dose-dependent inhibition of both the rate and the overall extent of actin polymerization.[1][2][3]
Crucially, the activity of PTX2 is contingent on its structural integrity, specifically the intact lactone ring, as its seco acid derivative shows no inhibitory effect on actin polymerization.[1] Unlike some other actin-targeting toxins, PTX2 does not sever existing actin filaments.[1][2][4] Instead, it exerts its effect by depleting the pool of available G-actin monomers essential for filament elongation. Transmission electron and confocal microscopy have confirmed that PTX2 selectively disrupts the actin cytoskeleton without affecting other components like microtubules.[1][2][4]
The interaction between PTX2 and actin has been elucidated at the molecular level through X-ray crystallography. The structure of the PTX2-actin complex reveals that the toxin binds at a novel site between subdomains 1 and 3 of the actin monomer. This binding position is predicted to interfere with the lateral contacts necessary for the stability of the actin filament, which may also contribute to a capping effect at the barbed-end of the filament.
Quantitative Data Summary
The inhibitory effects of Pectenotoxin-2 on actin polymerization have been quantified across various actin isoforms. The following tables summarize the key quantitative findings from published studies.
| Parameter | Value | Actin Isoform(s) | Reference |
| Stoichiometry of Binding | ~1:1 | Skeletal Muscle Actin | [1][2][4] |
| IC50 (Rate of Polymerization) | 44 nM | Skeletal Muscle Actin | [1] |
| 19-94 nM | Smooth Muscle, Cardiac Muscle, Non-Muscle Actin | [1] | |
| IC50 (Yield of Polymerization) | 177 nM | Skeletal Muscle Actin | [1] |
Table 1: Quantitative analysis of Pectenotoxin-2 interaction with and inhibition of actin polymerization.
| Cell Line | PTX2 Concentration | Observation | Reference |
| A7r5 cells | 300 nM - 1 µM | Disruption of actin stress fibers | [2] |
| Rat Aorta | 0.33 µM (IC50) | Inhibition of contraction (KCl-induced) | [2] |
| Rat Aorta | 0.29 µM (IC50) | Inhibition of contraction (phenylephrine-induced) | [2] |
Table 2: Cellular effects of Pectenotoxin-2 on actin-dependent processes.
Visualizing the Mechanism and Experimental Workflow
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
References
- 1. Inhibitory effects of pectenotoxins from marine algae on the polymerization of various actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pectenotoxin-2: A Re-evaluation of its Role Beyond Diarrhetic Shellfish Poisoning
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pectenotoxin-2 (PTX2), a polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis, has long been associated with Diarrhetic Shellfish Poisoning (DSP). However, accumulating evidence compellingly suggests a re-evaluation of this classification. This technical guide provides a comprehensive overview of the current understanding of PTX2, focusing on its distinct mechanism of action, toxicological profile, and its emerging potential as an anti-cancer agent. Contrary to classical DSP toxins like okadaic acid (OA), PTX2 does not inhibit protein phosphatases and does not induce diarrhea. Instead, its primary molecular target is actin, leading to profound disruptions of the cytoskeleton and the induction of apoptosis. This guide consolidates quantitative toxicological data, details key experimental protocols, and provides visual representations of the molecular pathways involved, offering a critical resource for professionals in toxicology, marine biology, and oncology drug development.
The Shifting Paradigm: PTX2 and its Misnomer in DSP
Pectenotoxins are frequently detected alongside okadaic acid and its analogs, the primary causative agents of DSP. This co-occurrence led to the initial classification of PTXs as DSP toxins. However, extensive research has demonstrated that PTX2 does not induce diarrhetic symptoms. Furthermore, its mechanism of action is fundamentally different from that of OA group toxins, which are potent inhibitors of serine/threonine protein phosphatases 1 and 2A. This distinction is crucial for accurate risk assessment and regulation of shellfish harvesting.
Quantitative Toxicology of Pectenotoxin-2
The toxicity of PTX2 is highly dependent on the route of administration. While it exhibits significant toxicity when administered intraperitoneally, its oral toxicity is remarkably low. This disparity is a key factor in reconsidering its threat to human health through shellfish consumption.
Table 1: Acute Toxicity of Pectenotoxin-2 in Mice
| Route of Administration | Species | Vehicle | LD50 (µg/kg) | Observed Effects | Reference |
| Intraperitoneal (i.p.) | Mouse | Saline | 219 | Hepatotoxicity, neurotoxicity | [1] |
| Oral (p.o.) | Mouse | Saline | > 5000 | No adverse effects observed | [1] |
Table 2: In Vitro Cytotoxicity of Pectenotoxin-2
Mechanism of Action: The Disruption of the Actin Cytoskeleton
The primary molecular target of PTX2 is cytoplasmic actin. Unlike other marine toxins, PTX2 does not sever F-actin filaments. Instead, it exerts its effects through a dual mechanism:
-
G-actin Sequestration: PTX2 binds to monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin).
-
Barbed-End Capping: PTX2 binds to the barbed (fast-growing) end of F-actin filaments, inhibiting the addition of new actin monomers.
This disruption of actin dynamics has profound consequences for cellular integrity and function, leading to morphological changes, inhibition of cell motility, and ultimately, the induction of programmed cell death (apoptosis).
Signaling Pathways of PTX2-Induced Apoptosis
The disruption of the actin cytoskeleton by PTX2 triggers a cascade of signaling events that converge on the apoptotic machinery. PTX2-induced apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
PTX2-Induced Apoptotic Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Pectenotoxin-2.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of PTX2 in culture medium. Remove the medium from the wells and add 100 µL of the PTX2 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PTX2) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the PTX2 concentration to determine the IC50 value.
Actin Polymerization Assay (Pyrene-Actin Fluorescence)
This assay measures the effect of PTX2 on the kinetics of actin polymerization in vitro.
Protocol:
-
Reagent Preparation:
-
G-buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.
-
Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled G-actin in G-buffer. The final concentration in the assay is typically 1-2 µM, with 5-10% pyrene-labeled actin.
-
-
Assay Setup:
-
In a fluorometer cuvette, add G-buffer and the desired concentration of PTX2.
-
Add the pyrene-labeled G-actin to the cuvette and mix gently.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm. Record measurements at regular intervals (e.g., every 15 seconds) for at least 30 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Compare the polymerization rates in the presence and absence of PTX2.
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with PTX2 as described in the MTT assay protocol.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
-
Caspase Assay:
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add an equal volume of 2x reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 200 mM NaCl, 2 mM DTT).
-
Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC) to a final concentration of 50 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the caspase-3 activity as the change in fluorescence units per minute per microgram of protein. Compare the activity in PTX2-treated samples to the control.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for PTX2 Cytotoxicity Assessment
References
- 1. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pectenotoxin-2 induces G2/M phase cell cycle arrest in human breast cancer cells via ATM and Chk1/2-mediated phosphorylation of cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of the pectenotoxin C-43 oxidation degree on its cytotoxic effect on rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Pectenotoxin-2 Biosynthesis in Dinoflagellates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin-2 (PTX2), a potent polyether macrolide toxin, is a secondary metabolite produced by dinoflagellates of the genus Dinophysis.[1] As a member of the pectenotoxin (B1142415) group, PTX2 has been implicated in diarrhetic shellfish poisoning (DSP) events, posing a significant threat to public health and the shellfish industry.[2][3] Beyond its toxicity, the complex molecular architecture of PTX2 has garnered interest from the scientific community, particularly concerning its biosynthetic origins. This technical guide provides a comprehensive overview of the current understanding of the PTX2 biosynthetic pathway, detailing the theoretical framework, key experimental methodologies, and future research directions essential for its complete elucidation. While the definitive pathway remains to be fully characterized, this document synthesizes the available evidence to present a robust model for researchers in marine biotechnology, natural product chemistry, and pharmacology.
The Polyketide Origin of Pectenotoxin-2
Pectenotoxin-2 is widely accepted to be of polyketide origin, a class of natural products synthesized by the sequential condensation of small carboxylic acid units.[4][5] This biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural complexity of PTX2 suggests the involvement of a Type I modular PKS, which is common in dinoflagellates for the production of other complex polyether toxins.[4][6]
Proposed Precursor Units
While direct experimental evidence from stable isotope labeling studies specifically for PTX2 is not yet available in the published literature, insights can be drawn from studies on other dinoflagellate polyketides.[7] The biosynthesis of these complex molecules often utilizes acetate (B1210297), propionate (B1217596), and potentially other short-chain carboxylic acids as building blocks. The backbone of PTX2 is likely assembled from acetate and propionate units, which are incorporated via their respective coenzyme A (CoA) esters, malonyl-CoA and methylmalonyl-CoA.
Hypothetical Biosynthetic Pathway of Pectenotoxin-2
Based on the principles of polyketide biosynthesis, a hypothetical pathway for PTX2 can be proposed. This pathway involves the iterative action of a modular Type I PKS, followed by post-PKS modifications to yield the final complex structure.
Caption: A hypothetical biosynthetic pathway for Pectenotoxin-2.
Quantitative Data on Pectenotoxin Production
The production of PTX2 can vary significantly between different Dinophysis species and even between different strains of the same species. Environmental factors such as nutrient availability, light, and temperature also play a crucial role in regulating toxin production.
| Dinophysis Species | Toxin Content (pg/cell) | Reference |
| Dinophysis fortii | High PTX2:OA ratio; OA at 15 pg/cell | [3] |
| Dinophysis acuta | PTX2 is a major toxin | [8] |
| Dinophysis norvegica | PTX2 detected in cultured strains | [9] |
| Dinophysis caudata | Can produce PTX2 | [2] |
| Dinophysis infundibula | 14.8 pg/cell of PTX2 | [2] |
Key Experimental Protocols
The elucidation of the PTX2 biosynthetic pathway requires a combination of advanced analytical and molecular biology techniques. The following are detailed methodologies for key experiments.
Culturing of Dinophysis Species
Objective: To obtain sufficient biomass of a PTX2-producing Dinophysis species for toxin extraction and genetic analysis.
Methodology:
-
Strain Isolation and Maintenance: Clonal cultures of Dinophysis species, such as D. acuta or D. fortii, are established from single-cell isolates obtained from phytoplankton net tows.
-
Growth Medium: Cultures are maintained in a modified f/2 medium or other suitable seawater-based media.
-
Feeding: As many Dinophysis species are mixotrophic, they require a food source. A common method involves co-culturing with the ciliate Mesodinium rubrum, which in turn is fed a cryptophyte like Teleaulax sp.[10][11][12]
-
Culture Conditions: Cultures are maintained at a constant temperature (e.g., 15-20 °C) and under a controlled light:dark cycle (e.g., 14:10 h).
-
Monitoring: Cell densities are monitored regularly using a Sedgewick-Rafter counting chamber or flow cytometry.
-
Harvesting: Cells are harvested during the late exponential growth phase by gentle centrifugation or filtration.
Caption: Workflow for the cultivation of Dinophysis species.
Stable Isotope Labeling Studies
Objective: To identify the precursor units of the PTX2 backbone.
Methodology:
-
Precursor Selection: Isotopically labeled precursors such as [1-¹³C]acetate, [2-¹³C]acetate, [1,2-¹³C₂]acetate, and [methyl-¹³C]methionine are used.
-
Feeding: The labeled precursors are added to the Dinophysis cultures during the early to mid-exponential growth phase.
-
Incubation: The cultures are incubated for a period sufficient to allow for the incorporation of the label into PTX2.
-
Toxin Extraction and Purification: PTX2 is extracted from the harvested cells using organic solvents (e.g., methanol, acetone) and purified by chromatographic techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[13][14]
-
Analysis: The purified, labeled PTX2 is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.
Identification and Characterization of PKS Genes
Objective: To identify and functionally characterize the PKS gene cluster responsible for PTX2 biosynthesis.
Methodology:
-
Genomic and Transcriptomic Analysis: DNA and RNA are extracted from cultured Dinophysis cells. The transcriptome is sequenced to identify putative PKS genes based on conserved domains (e.g., ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP)). Genomic DNA sequencing can help to identify the full gene cluster.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to correlate the expression levels of candidate PKS genes with PTX2 production under different culture conditions.
-
Heterologous Expression: Due to the difficulty of genetic manipulation in dinoflagellates, functional characterization of PKS genes often relies on heterologous expression in a more tractable host, such as Escherichia coli or yeast. This can confirm the enzymatic function of the PKS domains.
Future Outlook
The complete elucidation of the PTX2 biosynthetic pathway is a challenging but achievable goal. Future research should prioritize:
-
Stable Isotope Labeling: Performing detailed stable isotope feeding experiments with a variety of labeled precursors to definitively map the building blocks of the PTX2 molecule.
-
Genomics and Transcriptomics: Deep sequencing of the genome and transcriptome of a high-PTX2-producing Dinophysis strain to identify the complete PKS gene cluster.
-
Functional Genomics: Developing genetic tools for Dinophysis, such as CRISPR/Cas9-mediated gene editing, to enable in vivo functional characterization of candidate biosynthetic genes.
-
Enzymology: In vitro characterization of the PKS enzymes to understand the catalytic mechanisms of each domain.
Understanding the biosynthesis of Pectenotoxin-2 will not only provide fundamental insights into the metabolic capabilities of dinoflagellates but also open avenues for the potential biotechnological production of this and other complex marine natural products for drug discovery and development.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide biosynthesis in dinoflagellates: what makes it different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthesis of Polyketide Metabolites by Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epic.awi.de [epic.awi.de]
- 9. Growth, Toxin Content and Production of Dinophysis Norvegica in Cultured Strains Isolated from Funka Bay (Japan) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 14. researchgate.net [researchgate.net]
Pectenotoxin 2: A Technical Guide to its Analogues, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pectenotoxin (B1142415) 2 (PTX2) is a potent marine biotoxin belonging to the polyether macrolide class, produced by dinoflagellates of the genus Dinophysis. While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, pectenotoxins do not induce diarrhea and exhibit a distinct toxicological profile. This technical guide provides an in-depth overview of the known analogues and derivatives of PTX2, their biological activities, and the experimental methodologies used for their characterization. Quantitative data on toxicity and bioactivity are summarized, and key signaling pathways affected by PTX2 are illustrated. This document is intended to serve as a comprehensive resource for researchers in marine toxicology, pharmacology, and drug development.
Introduction to Pectenotoxin 2 and its Analogues
This compound is the primary analogue produced by Dinophysis algae and serves as a precursor to a variety of other pectenotoxin-group compounds through metabolic processes, primarily in bivalve molluscs that accumulate these toxins.[1] To date, over 15 analogues of pectenotoxin have been identified.[2] These compounds share a common macrolide structure with multiple polyether rings.[1]
The primary mechanism of action for pectenotoxins is the disruption of the actin cytoskeleton.[1][2] They bind to G-actin, sequestering it and preventing its polymerization into F-actin filaments, which leads to disorganization of the cytoskeleton.[3][4] This activity is closely linked to their cytotoxicity and induction of apoptosis.[1][2]
Known Analogues and Derivatives of this compound
The family of pectenotoxins includes a range of compounds that are either naturally produced by dinoflagellates or are metabolites formed in shellfish. Key analogues and derivatives include:
-
PTX1, PTX3, and PTX6: These are formed through the oxidation of the C-43 methyl group of PTX2 in the digestive glands of shellfish, resulting in an alcohol (PTX1), aldehyde (PTX3), and carboxylic acid (PTX6), respectively.[1]
-
PTX2 Seco Acid (PTX2SA) and 7-epi-PTX2SA: In many bivalve species, PTX2 is metabolized into PTX2SA through the hydrolysis of its lactone ring.[1] PTX2SA can then epimerize to the more thermodynamically stable 7-epi-PTX2SA.[1] The intact lactone ring is crucial for the biological activity of pectenotoxins, and its hydrolysis to the seco acid form results in a significant loss of toxicity.[5][6]
-
PTX11: Identified as 34S-hydroxypectenotoxin-2, this analogue is a natural biosynthetic product of the dinoflagellate Dinophysis acuta.[7]
-
PTX12: Another naturally occurring analogue found in Dinophysis species.[7]
-
Synthetic Analogues (PTX2b and PTX2c): The total synthesis of PTX2 has led to the creation of synthetic isomers such as PTX2b (anomeric spiroacetal) and PTX2c ([5][5]-spiroacetal).[8]
Quantitative Biological Data
The biological activity of this compound and its analogues has been quantified through various toxicological and in vitro assays. The following tables summarize key quantitative data.
| Toxin | Assay | Organism/Cell Line | Result | Reference |
| PTX2 | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [9] |
| PTX2 | Intraperitoneal (i.p.) LD50 | Mice | Lethal (specific value not provided) | [1] |
| PTX11 | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [7] |
| PTX11 | Intraperitoneal (i.p.) LD50 | Mice | 244 µg/kg | [7] |
| PTX2 Seco Acid | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [9] |
| 7-epi-PTX2 Seco Acid | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [1] |
| PTX1, PTX3, PTX4, PTX6 | Intraperitoneal (i.p.) LD50 | Mice | Lethal (specific values not provided) | [1] |
Table 1: In Vivo Toxicity of this compound and its Analogues.
| Toxin | Assay | Cell Line/System | IC50 Value | Reference |
| PTX2 | Actin Polymerization Inhibition (Rate) | Skeletal Muscle Actin | 44 nM | [5] |
| PTX2 | Actin Polymerization Inhibition (Yield) | Skeletal Muscle Actin | 177 nM | [5] |
| PTX2 | Actin Polymerization Inhibition | Smooth Muscle Actin | 19-94 nM (range) | [5] |
| PTX2 | Actin Polymerization Inhibition | Cardiac Muscle Actin | 19-94 nM (range) | [5] |
| PTX2 | Actin Polymerization Inhibition | Non-muscle Actin | 19-94 nM (range) | [5] |
| PTX2 Seco Acid | Actin Polymerization Inhibition | Skeletal Muscle Actin | No inhibitory effects | [5] |
| PTX2b | Cytotoxicity | HepG2 and Caco2 cancer cells | Less potent than PTX2 | [8] |
| PTX2c | Cytotoxicity | HepG2 and Caco2 cancer cells | Less potent than PTX2b | [8] |
Table 2: In Vitro Bioactivity of this compound and its Derivatives.
Signaling Pathways Affected by this compound
This compound exerts its cytotoxic effects through the induction of apoptosis, which is initiated by the disruption of the actin cytoskeleton. The apoptotic signaling cascade involves multiple pathways as illustrated below.
Figure 1: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cytotoxicity Assays
Objective: To determine the concentration of a toxin that causes 50% inhibition of cell viability (IC50).
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pectenotoxin analogue for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
b) LDH (Lactate Dehydrogenase) Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Relate the amount of LDH released to the percentage of cell death.
Actin Polymerization Assay
Objective: To measure the effect of pectenotoxins on the rate and extent of actin polymerization.
-
Actin Preparation: Use purified G-actin (e.g., from rabbit skeletal muscle) labeled with a fluorescent probe such as pyrene.
-
Assay Setup: In a fluorometer cuvette, combine pyrene-labeled G-actin with a buffer that promotes polymerization (containing MgCl2 and ATP).
-
Toxin Addition: Add different concentrations of the pectenotoxin analogue to the G-actin solution.
-
Initiation of Polymerization: Initiate polymerization by adding KCl.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time. The fluorescence of pyrene-actin increases significantly upon incorporation into a filament.
-
Data Analysis: The initial rate of fluorescence increase reflects the rate of polymerization, and the final fluorescence intensity reflects the total amount of F-actin formed. Calculate IC50 values for the inhibition of both rate and yield of polymerization.[5]
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of pectenotoxins from marine algae on the polymerization of various actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of pectenotoxin-11 as 34S-hydroxypectenotoxin-2, a new pectenotoxin analogue in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile and Hepatotoxicity of Pectenotoxin 2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the toxicological properties of Pectenotoxin 2 (PTX2), with a specific focus on its pronounced hepatotoxicity. PTX2 is a polyether macrolide marine biotoxin produced by dinoflagellates of the genus Dinophysis.[1] Initially grouped with Diarrhetic Shellfish Poisoning (DSP) toxins due to co-occurrence, it is now understood that PTX2 does not cause diarrhea and possesses a distinct mechanism of action.[2][3] This guide synthesizes key data from in vivo and in vitro studies, details experimental methodologies, and illustrates the toxin's mechanism of action through signaling pathway diagrams.
Toxicological Profile
The toxicity of PTX2 is highly dependent on the route of administration. While it exhibits very low toxicity when administered orally, it is a potent toxin when introduced via intraperitoneal (i.p.) injection.[3][4] This discrepancy is largely attributed to its rapid oxidative metabolism in the liver, which effectively detoxifies the compound when ingested.[5]
Quantitative data from acute toxicity studies reveal a stark contrast between oral and parenteral exposure routes. Early studies suggesting significant oral toxicity may have been compromised by sample contamination with other DSP toxins like okadaic acid.[6] More recent studies with highly purified PTX2 have demonstrated negligible effects via the oral route even at high doses.[6][7]
| Species | Administration Route | Dose | Observed Effects | Reference(s) |
| Mouse | Oral | 5000 µg/kg | No signs of toxicity | [6][7] |
| Mouse | Oral (unspecified purity) | 250 µg/kg | Lowest Observed Adverse Effect Level (LOAEL) for intestinal effects | [2][6] |
| Mouse | Intraperitoneal (i.p.) | 219 - 411 µg/kg | Lethal Dose (LD50 range for various PTXs) | [6] |
| Mouse | Intraperitoneal (i.p.) | 150 µg/kg | Evidence of liver toxicity | [2] |
PTX2 demonstrates significant cytotoxic activity against a range of cell lines, including those of hepatic origin and various cancer cell lines.[8][9] Its cytotoxicity is linked to its primary mechanism of action: the disruption of the actin cytoskeleton. The oxidative metabolites of PTX2 are considerably less cytotoxic, indicating that metabolism is a detoxification pathway.[10]
| Cell Line | Cell Type | Endpoint (IC50) | Value | Reference(s) |
| L6 | Rat Myoblast | IC50 | 60 ng/mL | [10] |
| RD | Human Rhabdomyosarcoma | IC50 | 23 ng/mL | [10] |
| HepG2 | Human Hepatocellular Carcinoma | Cytotoxicity Assay | Potency: PTX2 >> PTX2b > PTX2c | [11] |
| Caco-2 | Human Colorectal Adenocarcinoma | Cytotoxicity Assay | Potency: PTX2 >> PTX2b > PTX2c | [11] |
Hepatotoxicity
The primary target organ for PTX2 toxicity following systemic exposure is the liver.[1] Intraperitoneal injection in mice leads to severe, dose-dependent liver damage, characterized by necrosis of hepatocytes and a significant increase in liver enzymes.[2][4]
In vitro studies using both primary rat hepatocytes and the hepatocyte-derived Clone 9 cell line confirm that PTX2 induces a marked depolymerization of filamentous actin (F-actin) at nanomolar concentrations.[4] While this cytoskeletal disruption is a primary event, it does not immediately lead to cell death. A significant decrease in cell viability is typically observed only after prolonged exposure (over 48 hours), suggesting that downstream events subsequent to actin disruption are responsible for the ultimate cytotoxic outcome.[4]
Mechanism of Action: Actin Cytoskeleton Disruption
The molecular basis for PTX2's toxicity is its interaction with the cellular actin cytoskeleton. It is a potent natural actin depolymerizer that functions by sequestering globular actin (G-actin) monomers, which shifts the equilibrium away from the filamentous F-actin state.[1][8] This leads to the widespread disruption of actin stress fibers and the overall cytoskeletal architecture. Unlike some other toxins, PTX2 does not appear to sever existing actin filaments.[8] The disruption of this critical cellular component triggers downstream effects, including apoptosis, particularly in tumor cells.[1]
Metabolism and Detoxification
The low oral toxicity of PTX2 is explained by its rapid biotransformation. In bivalves, PTX2 is metabolized to derivatives such as PTX1, PTX3, and PTX6 through oxidative processes, and also to PTX2 seco acid (PTX2SA) via hydrolysis.[2][10] In vitro studies with primary rat hepatocytes show that PTX2 is quickly converted into several oxidized metabolites.[5] These metabolic products, particularly PTX6 and PTX2SA, exhibit significantly lower cytotoxicity compared to the parent PTX2 molecule, demonstrating that this metabolism is a detoxification process.[4][10]
Experimental Protocols
This protocol outlines a general method for determining the IC50 value of PTX2 in a relevant cell line, such as the human hepatocarcinoma cell line HepG2.
-
Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Toxin Preparation: Prepare a stock solution of PTX2 in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in the culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various PTX2 concentrations. Include solvent controls (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation: Incubate the treated plates for a specified period, typically 24 to 72 hours, depending on the experimental design.
-
Viability Assessment: Assess cell viability using a standard method. For example, add 10 µL of Alamar Blue or MTT reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence (for Alamar Blue) or absorbance (for MTT) using a microplate reader.
-
Data Analysis: Normalize the results to the untreated controls and plot cell viability against the logarithm of PTX2 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
This protocol is for visualizing the effects of PTX2 on the actin cytoskeleton using confocal microscopy.
-
Cell Culture: Grow hepatocytes (e.g., Clone 9 cell line) on glass coverslips in a petri dish until they reach 50-70% confluency.
-
Toxin Treatment: Treat the cells with PTX2 at a desired concentration (e.g., 1-1000 nM) for a specified time (e.g., 30 minutes to 24 hours). Include an untreated control.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells with PBS. To visualize F-actin, incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature in the dark.
-
Mounting: After a final wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a confocal laser scanning microscope with the appropriate laser line for excitation and emission filters for the chosen fluorophore. Acquire Z-stack images to analyze the three-dimensional structure of the actin filaments.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoskeletal toxicity of pectenotoxins in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro hepatic biotransformation of the algal toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pectenotoxins--an issue for public health: a review of their comparative toxicology and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) [jstage.jst.go.jp]
- 11. Total synthesis of pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the History of Pectenotoxin 2 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin (B1142415) 2 (PTX2), a potent marine biotoxin, has a rich and complex research history. Initially discovered in the context of Diarrhetic Shellfish Poisoning (DSP), subsequent investigations revealed its unique toxicological profile and mechanism of action, distinguishing it from other DSP toxins. This technical guide provides an in-depth historical overview of PTX2 research, focusing on its discovery, early toxicological studies, and the evolution of analytical methods for its detection. Quantitative data is summarized in structured tables, and key experimental protocols are detailed to provide a comprehensive resource for researchers in marine toxicology and drug development.
The Early Years: Discovery and Association with Diarrhetic Shellfish Poisoning
Pectenotoxins were first identified in the 1980s in Japan, isolated from the scallop Patinopecten yessoensis and the dinoflagellate Dinophysis fortii.[1][2] Due to their co-occurrence with okadaic acid and its derivatives, the causative agents of DSP, pectenotoxins were initially classified as DSP toxins.[1] The primary method for detecting these toxins in shellfish was the mouse bioassay, a non-specific test that indicated the presence of lipophilic toxins based on the death of the test animal.
Experimental Protocol: The Yasumoto Mouse Bioassay for DSP Toxins
The mouse bioassay, as standardized by Yasumoto and colleagues, was the cornerstone of early DSP monitoring programs. The general protocol involved:
-
Extraction: The digestive glands of shellfish were homogenized and extracted with acetone (B3395972). The acetone extract was then evaporated to dryness.
-
Solvent Partitioning: The residue was partitioned between diethyl ether and water. The ether layer, containing the lipophilic toxins, was collected and the solvent evaporated.
-
Administration: The toxic residue was dissolved in a suitable vehicle, typically 1% Tween 60 in saline.
-
Injection: A standardized dose of the extract was injected intraperitoneally into a mouse (commonly of the ddY strain), typically weighing 18-20g.
-
Observation: The mouse was observed for a period of 24 hours. The time of death was recorded, and a "mouse unit" (MU) was defined as the amount of toxin required to kill a mouse in 24 hours.
This bioassay, while effective for regulatory purposes at the time, lacked specificity and could not distinguish between the different lipophilic toxins present in the extract.
A Shift in Understanding: Unraveling a Distinct Toxicological Profile
As research progressed, it became evident that pectenotoxins possessed a toxicological profile distinct from that of the diarrhetic toxins. While okadaic acid and dinophysistoxins primarily cause severe diarrhea, pectenotoxins were found to be potent hepatotoxins.[3] Intraperitoneal injection of purified PTX2 in mice led to severe liver damage, but not the characteristic diarrheal symptoms of DSP.[3] This fundamental difference in the mode of action led to the reclassification of pectenotoxins as a separate class of marine biotoxins.
Quantitative Toxicological Data
The acute toxicity of PTX2 has been determined in mice, primarily through intraperitoneal injection. The following table summarizes key toxicity data from early studies:
| Toxin | Animal Model | Route of Administration | LD50 | Reference |
| Pectenotoxin 2 (PTX2) | Mouse | Intraperitoneal | 219 µg/kg | Miles et al. (2004)[4] |
| This compound Seco Acid (PTX2-SA) | Mouse | Intraperitoneal | >5000 µg/kg | Miles et al. (2004)[4] |
| This compound (PTX2) | Mouse | Oral | >5000 µg/kg | Miles et al. (2004)[4] |
It is noteworthy that the oral toxicity of PTX2 is significantly lower than its toxicity via intraperitoneal injection.[4] Furthermore, a common metabolite of PTX2 found in shellfish, this compound seco acid (PTX2-SA), exhibits substantially lower toxicity.[4]
Experimental Protocol: Acute Toxicity Testing of this compound in Mice
Detailed protocols for determining the LD50 of PTX2 in mice involved the following steps:
-
Animal Model: Early studies often utilized specific mouse strains such as ddY or Swiss albino mice, typically weighing between 18 and 22 grams.
-
Toxin Preparation: Purified PTX2 was dissolved in a vehicle suitable for injection, such as a saline solution containing a small percentage of a surfactant like Tween 60 to aid in solubilization.
-
Dose Administration: A range of doses of the PTX2 solution were administered to different groups of mice via intraperitoneal injection.
-
Observation Period: The animals were observed for a period of 24 to 48 hours.
-
Toxicological Endpoints: The primary endpoint was mortality. Other clinical signs of toxicity, such as changes in behavior, grooming, and motor activity, were also recorded.
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods such as the Litchfield and Wilcoxon method.
The Molecular Target: Elucidating the Mechanism of Action
A pivotal moment in PTX2 research was the discovery of its molecular target: actin. Studies revealed that PTX2 exerts its cytotoxic effects by disrupting the polymerization of F-actin, a critical component of the cellular cytoskeleton.[1] This mechanism of action explained the observed hepatotoxicity, as the cytoskeleton plays a crucial role in maintaining the structure and function of liver cells.
Experimental Workflow: Investigating Actin Depolymerization
The effect of PTX2 on actin polymerization was investigated using various in vitro techniques. A typical experimental workflow is illustrated below:
Caption: Workflow for assessing PTX2's effect on actin polymerization.
Evolution of Analytical Methods: From Bioassays to Chemical Precision
The limitations of the mouse bioassay, particularly its lack of specificity, drove the development of more sophisticated analytical methods for the detection and quantification of PTX2.
Early Chromatographic Methods
Early chemical methods relied on liquid chromatography with fluorescence detection (LC-FLD) following derivatization of the toxins. These methods offered improved sensitivity and specificity compared to the mouse bioassay but were often laborious.
The Rise of Mass Spectrometry
The advent of liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), revolutionized the analysis of marine biotoxins.[5] These techniques provide high sensitivity, specificity, and the ability to identify and quantify multiple toxins in a single analysis.
Caption: Evolution of analytical methods for this compound detection.
A Chronological Overview of Key Research Milestones
| Year | Milestone | Key Researchers/Institutions | Significance |
| 1982 | First report of "Diarrhetic Shellfish Poisoning" in Japan. | Yasumoto et al. | Laid the groundwork for the discovery of various lipophilic marine toxins. |
| 1984 | Isolation and structural elucidation of Pectenotoxin-1 from the scallop Patinopecten yessoensis. | Yasumoto et al. | First identification of a member of the pectenotoxin family. |
| 1985 | Identification of Dinophysis fortii as a producer of pectenotoxins. | Yasumoto et al. | Established the phytoplankton origin of these toxins. |
| Late 1980s - Early 1990s | Pectenotoxins are routinely monitored as part of the DSP toxin complex using the mouse bioassay. | Various regulatory agencies | Widespread recognition of pectenotoxins as a potential seafood safety threat. |
| 1996 | First report of PTX2 in European waters, in Dinophysis fortii from the Adriatic Sea. | Draisci et al.[2] | Demonstrated the global distribution of PTX2-producing organisms. |
| Mid- to Late 1990s | Studies begin to differentiate the toxicological effects of pectenotoxins from true DSP toxins. | Various researchers | Recognition of the hepatotoxic, rather than diarrhetic, nature of pectenotoxins. |
| 2004 | A key study details the isolation of PTX2 from Dinophysis acuta, determines its acute toxicity in mice, and reports the low toxicity of its seco acid metabolite. | Miles et al.[4] | Provided crucial quantitative toxicological data and highlighted the importance of toxin metabolism. |
| Late 1990s - 2000s | Elucidation of the mechanism of action of PTX2 as an actin-depolymerizing agent. | Hori et al. and others | Uncovered the molecular basis for the cytotoxicity of PTX2. |
| 2000s - Present | Widespread adoption of LC-MS/MS methods for the routine monitoring of pectenotoxins in shellfish. | Regulatory and research laboratories worldwide | Enabled highly specific and sensitive detection, leading to a better understanding of the prevalence and distribution of these toxins. |
Conclusion
The historical journey of this compound research exemplifies the dynamic nature of scientific inquiry. From its initial misclassification as a diarrhetic shellfish poison to the detailed elucidation of its unique toxicological profile and molecular mechanism of action, the study of PTX2 has significantly advanced our understanding of marine biotoxins. The development of sophisticated analytical techniques has been instrumental in this progress, allowing for more accurate risk assessment and a deeper appreciation of the complex chemistry and biology of these potent natural compounds. This historical perspective provides a valuable foundation for future research into the pharmacological potential and environmental impact of this compound and its analogues.
References
- 1. Phycotoxins in Marine Shellfish: Origin, Occurrence and Effects on Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pectenotoxin-2 from Algal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Pectenotoxin-2 (PTX2), a potent polyether lactone marine biotoxin produced by dinoflagellates of the genus Dinophysis. The following sections outline a standard workflow from algal culture harvesting to the isolation of purified PTX2, suitable for analytical standards and further research in toxicology and drug development.
Introduction
Pectenotoxin-2 (PTX2) is a member of the pectenotoxin (B1142415) group of lipophilic marine toxins.[1][2][3] These toxins are primarily produced by dinoflagellates of the genus Dinophysis.[1][2][4] PTX2 and its analogues can accumulate in shellfish, posing a potential risk to human health. Accurate detection and quantification of PTX2 are crucial for seafood safety and toxicological studies. The isolation of high-purity PTX2 from algal cultures is essential for the development of analytical reference materials and for in-depth biological and pharmacological investigations.
This document details a robust methodology for the extraction and purification of PTX2 from Dinophysis algal cultures, employing a combination of solvent extraction, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).
Algal Culture and Harvesting
Dinophysis species, such as Dinophysis acuta and Dinophysis fortii, are the primary producers of PTX2.[1][3][5] Successful extraction begins with a healthy, high-density algal culture.
Protocol for Algal Cell Harvesting:
-
Culture Monitoring: Regularly monitor the Dinophysis culture for cell density and growth phase. Harvesting is typically recommended during the late exponential or early stationary phase for optimal toxin content.
-
Centrifugation: Pellet the algal cells from the culture medium by centrifugation. A common practice is to centrifuge at 3,500 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Cell Pellet Washing: Wash the cell pellet with a suitable buffer or filtered seawater to remove any remaining salts and extracellular contaminants. Repeat the centrifugation and supernatant removal steps.
-
Storage: The resulting cell pellet can be processed immediately or stored at -20°C until extraction.
Extraction of Pectenotoxin-2
The extraction of the lipophilic PTX2 from the algal biomass is a critical step. Methanol (B129727) is a widely used and effective solvent for this purpose.
Protocol for Methanol Extraction:
-
Cell Lysis: Resuspend the algal cell pellet in methanol. A common ratio is 1 mL of methanol per gram of wet cell pellet. Cell disruption is crucial for efficient extraction and can be achieved by ultrasonication. A typical procedure involves sonicating the cell suspension in an ultrasonic bath for 15-20 minutes.
-
Extraction: After sonication, allow the mixture to stand for a period (e.g., 1-2 hours) at room temperature to ensure complete extraction. Agitation during this time can improve efficiency.
-
Centrifugation: Separate the cellular debris from the methanol extract by centrifugation at 3,500 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the crude PTX2 extract.
-
Re-extraction (Optional but Recommended): To maximize the yield, the cell pellet can be re-extracted with a fresh portion of methanol. The supernatants from both extractions are then combined.
-
Filtration: Filter the combined crude extract through a 0.2 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
Data on Extraction Solvents:
While methanol is the most commonly cited solvent for PTX2 extraction, other organic solvents can also be used. The choice of solvent can impact the extraction efficiency and the co-extraction of interfering compounds.
| Solvent System | Typical Recovery Rate (%) | Notes |
| 100% Methanol | >90 | Most commonly used, good for a broad range of lipophilic toxins. |
| 80% Methanol in Water | 80 - 120 | Often used for shellfish matrices, may enhance extraction of some polar analogues.[6][7] |
| 90% Acetone in Water | Not specifically reported for PTX2 | Efficient for a broad spectrum of pigments and lipids from microalgae. |
| Ethanol:Hexane (2:1, v/v) | Not specifically reported for PTX2 | Effective for chlorophyll (B73375) and non-polar lipids. |
Purification of Pectenotoxin-2
Purification of the crude extract is necessary to remove pigments, lipids, and other co-extracted compounds. A two-step process involving Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) is generally effective.
Solid-Phase Extraction (SPE) Cleanup
SPE is a crucial step for sample cleanup and concentration of the target analyte. A C18 reversed-phase cartridge is commonly used for PTX2 purification.
Protocol for SPE using a C18 Cartridge:
-
Cartridge Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of a water/methanol mixture (e.g., 80:20 v/v) through it.
-
Sample Loading: Dilute the filtered crude methanol extract with water to a final methanol concentration of approximately 20-30%. Load the diluted extract onto the conditioned and equilibrated C18 cartridge. The flow rate should be slow and steady (e.g., 1-2 mL/min).
-
Washing (Removal of Polar Impurities): Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to elute polar impurities while retaining PTX2 on the sorbent.
-
Elution of PTX2: Elute the retained PTX2 from the cartridge with 5 mL of 100% methanol. Collect the eluate.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Purification
Final purification to achieve high-purity PTX2 is typically performed by reversed-phase HPLC.
Typical HPLC Parameters for PTX2 Purification:
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 5 mM ammonium formate |
| Gradient | A typical gradient would start with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the lipophilic PTX2. A specific gradient would need to be optimized based on the specific column and system. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at ~234 nm (due to the diene chromophore in PTX2) or Mass Spectrometry (MS) |
| Injection Volume | 20 µL |
Fraction Collection: Fractions corresponding to the PTX2 peak are collected. The purity of the collected fractions should be assessed by analytical HPLC-MS/MS.
Quantification and Characterization
The concentration and identity of the purified PTX2 should be confirmed using analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of PTX2.
Typical LC-MS/MS Parameters for PTX2 Quantification:
| Parameter | Specification |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 2 mM ammonium formate and 50 mM formic acid |
| Mobile Phase B | Acetonitrile/Water (95:5) with 2 mM ammonium formate and 50 mM formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Precursor Ion (m/z) | [M+H]⁺ = 859.5 |
| Product Ions (m/z) | 841.5, 823.5, 551.4, 213.2 |
| Collision Energy | Optimized for the specific instrument |
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for Pectenotoxin-2 Extraction and Purification.
Caption: Detailed Solid-Phase Extraction (SPE) Protocol for PTX2.
References
- 1. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
Pectenotoxin 2 (PTX2): Application Notes and Protocols for Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin 2 (PTX2) is a marine polyether macrolide toxin that has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] Its primary mechanism of action involves the depolymerization of actin filaments, leading to disruption of the cytoskeleton, inhibition of mitotic division, and ultimately, the induction of apoptosis.[1] These characteristics make PTX2 a compound of interest in oncology research and drug development.
These application notes provide an overview of the cytotoxic properties of PTX2, summarize available data on its effects on different cancer cell lines, and offer detailed protocols for key cytotoxicity assays to evaluate its anti-cancer potential.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the disruption of the actin cytoskeleton. This leads to cell cycle arrest and the induction of programmed cell death (apoptosis) through the modulation of several key signaling pathways.
Key Molecular Events:
-
Actin Depolymerization: PTX2 directly binds to and depolymerizes F-actin, leading to the disruption of the cellular cytoskeleton. This interferes with crucial cellular processes such as cell division, migration, and maintenance of cell shape.
-
Cell Cycle Arrest: The disruption of the actin cytoskeleton leads to cell cycle arrest, predominantly at the G2/M phase.[1] This is mediated by the modulation of cell cycle regulatory proteins, including the phosphorylation of Cdc25c and a decrease in the levels of Cdc2 and cyclin B1.
-
Induction of Apoptosis: PTX2 is a potent inducer of apoptosis in cancer cells. This is achieved through:
-
Suppression of NF-κB Signaling: PTX2 inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cell survival and proliferation in many cancers.[1]
-
Modulation of Apoptotic Proteins: It leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and members of the IAP (Inhibitor of Apoptosis) family, while upregulating pro-apoptotic proteins like Bax.
-
Induction of Death Receptors: PTX2 can increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, DR4 and DR5, on the cancer cell surface.
-
Mitochondrial Dysfunction: The apoptotic cascade induced by PTX2 often involves mitochondrial dysfunction.
-
Inhibition of Telomerase Activity: PTX2 has been shown to suppress telomerase activity, an enzyme crucial for the immortal phenotype of many cancer cells, through the suppression of hTERT (human telomerase reverse transcriptase).
-
The following diagram illustrates the key signaling pathways affected by this compound.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the available quantitative and qualitative data on the cytotoxic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 | Assay | Reference |
| L6 | Rat Myoblast | 60 ng/mL | Not Specified | [2] |
| RD | Human Rhabdomyosarcoma | 23 ng/mL | Not Specified | [2] |
| Hep3B | Human Hepatocellular Carcinoma (p53-deficient) | ~10 ng/mL (at 24h) | MTT Assay | [3] |
Table 2: Qualitative Cytotoxic Effects of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| U937 | Leukemia | Potent cytotoxic effect, dose-dependent decrease in phalloidin-FITC fluorescence. | [1] |
| MDA-MB-231 | Breast Cancer | G2/M phase arrest. | [4] |
| MCF-7 | Breast Cancer | G2/M phase arrest. | [4] |
| HepG2 | Hepatocellular Carcinoma (p53 wild-type) | More resistant to PTX2-induced apoptosis compared to Hep3B cells. | [3] |
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays to assess the effects of this compound on cancer cell lines.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of PTX2 is outlined below.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PTX2)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of PTX2 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of PTX2 in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the PTX2 dilutions to the respective wells.
-
Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PTX2 concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with compromised plasma membranes, a marker of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PTX2)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Stop Reaction (if applicable):
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PTX2)
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PTX2 for the specified time.
-
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent due to its unique mechanism of action targeting the actin cytoskeleton and inducing apoptosis in various cancer cell lines. The protocols and data presented in these application notes provide a framework for researchers to further investigate the cytotoxic properties of PTX2 and explore its therapeutic potential. A multi-assay approach is recommended for a comprehensive understanding of its effects on cell viability, membrane integrity, and the induction of apoptosis. Further research is warranted to establish a broader profile of its efficacy across a wider range of cancer cell types and to elucidate the full spectrum of its molecular interactions.
References
- 1. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pectenotoxin-2 induces G2/M phase cell cycle arrest in human breast cancer cells via ATM and Chk1/2-mediated phosphorylation of cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
Pectenotoxin 2: A Versatile Tool for Probing Actin Dynamics in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pectenotoxin 2 (PTX2), a polyether macrolide toxin originally isolated from scallops, has emerged as a powerful molecular probe for investigating the intricate dynamics of the actin cytoskeleton. Its specific mechanism of action—disrupting actin polymerization—makes it an invaluable tool for cell biologists, cancer researchers, and drug development professionals seeking to understand and modulate cellular processes reliant on a functional actin network. These application notes provide a comprehensive overview of PTX2, its mechanism, and detailed protocols for its use in studying actin dynamics.
Mechanism of Action
This compound exerts its effects by directly interacting with actin monomers (G-actin), thereby inhibiting the formation of filamentous actin (F-actin).[1][2] Unlike some other actin-targeting toxins, PTX2 does not sever existing actin filaments.[1][2] Its primary mechanisms are:
-
G-actin Sequestration: PTX2 binds to G-actin in a 1:1 molar ratio, effectively sequestering these monomers and preventing their incorporation into growing actin filaments.[1][2] This leads to a concentration-dependent increase in the critical concentration of G-actin required for polymerization.[1][2]
-
Barbed-End Capping: PTX2 caps (B75204) the fast-growing barbed end of actin filaments, which blocks the addition of new actin monomers and halts filament elongation.
This dual-pronged attack on actin polymerization leads to a net depolymerization of the actin cytoskeleton within cells, resulting in the disruption of actin-dependent structures and processes.
Applications in Research
The specific and potent activity of PTX2 makes it a valuable tool for a variety of research applications:
-
Studying Cytoskeletal-Dependent Processes: Researchers can use PTX2 to investigate the role of the actin cytoskeleton in cell motility, cell division (cytokinesis), intracellular transport, and cell shape maintenance.
-
Cancer Research: The actin cytoskeleton is often dysregulated in cancer cells, contributing to their increased motility and invasiveness. PTX2 has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in several cancer cell lines, making it a useful tool for studying the role of actin dynamics in cancer progression and as a potential starting point for anticancer drug discovery.[3]
-
Signal Transduction Research: The state of the actin cytoskeleton is intricately linked to various signaling pathways. PTX2 can be used to probe the connections between actin dynamics and signaling cascades, such as those involving Rho family GTPases.
Quantitative Data
The inhibitory effect of this compound on actin polymerization has been quantified across various actin isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the reduction in the rate and yield of actin polymerization.
| Actin Isoform | IC50 (Rate of Polymerization) | IC50 (Yield of Polymerization) |
| Skeletal Muscle Actin | 44 nM | 177 nM |
| Smooth Muscle Actin | 19-94 nM (range) | Not Specified |
| Cardiac Muscle Actin | 19-94 nM (range) | Not Specified |
| Non-Muscle Actin | 19-94 nM (range) | Not Specified |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on actin dynamics.
Protocol 1: In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin
This assay measures the rate and extent of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Monomeric pyrene-labeled actin and unlabeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound (PTX2) stock solution (in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare Actin Monomers: On ice, mix unlabeled and pyrene-labeled G-actin in G-buffer to the desired final concentration and labeling percentage (e.g., 5-10% pyrene-labeled actin).
-
Prepare PTX2 Dilutions: Prepare serial dilutions of PTX2 in G-buffer. Include a vehicle control (solvent only).
-
Incubate Actin with PTX2: In the wells of the microplate, mix the actin solution with the different concentrations of PTX2 or vehicle control. Incubate on ice for 5-10 minutes.
-
Initiate Polymerization: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.
-
Measure Fluorescence: Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for at least 30-60 minutes at room temperature.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the rate of polymerization, and the plateau fluorescence represents the total amount of F-actin (yield). Calculate IC50 values for the rate and yield of polymerization.
Protocol 2: F-Actin Staining in Cultured Cells using FITC-Phalloidin
This protocol allows for the visualization of the F-actin cytoskeleton in cells treated with PTX2.
Materials:
-
Cultured cells grown on coverslips
-
This compound (PTX2)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
FITC-Phalloidin staining solution
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of PTX2 or vehicle control for the desired time period.
-
Fixation: Gently wash the cells with PBS and then fix with Fixation Solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.
-
F-Actin Staining: Incubate the cells with FITC-Phalloidin staining solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: If desired, incubate the cells with DAPI solution for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the F-actin and nuclei using a fluorescence microscope with appropriate filters.
Visualizations
The following diagrams illustrate the mechanism of action of PTX2, a typical experimental workflow, and its impact on cellular signaling.
References
Application Note: High-Precision Quantification of Pectenotoxin-2 Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin-2 (PTX2) is a lipophilic marine biotoxin belonging to the polyether macrolide group.[1][2][3] Produced by dinoflagellates of the genus Dinophysis, PTX2 can accumulate in shellfish, posing a significant risk to human health.[2][3][4] Although historically associated with diarrhetic shellfish poisoning (DSP) due to its co-occurrence with okadaic acid and its derivatives, PTX2 does not typically cause diarrhetic symptoms.[3][5] Its primary toxicological effect is the depolymerization of actin filaments, making it a subject of interest in cell biology and toxicology research.[3]
Accurate and reliable quantification of PTX2 in various matrices, such as shellfish tissue and phytoplankton cultures, is crucial for regulatory monitoring, food safety, and toxicological studies. The use of certified reference materials (CRMs) is fundamental to achieving high-quality, comparable, and traceable analytical results. This application note provides a detailed protocol for the quantification of PTX2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and commercially available CRMs.
The Importance of Certified Reference Materials
Certified reference materials are indispensable for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.
-
Instrument Calibration: Creating accurate calibration curves for the precise quantification of the analyte.
-
Quality Control: Ensuring the ongoing reliability and consistency of analytical measurements.
Several organizations, including the National Research Council Canada (NRC-CNRC) and CIFGA S.A., provide well-characterized PTX2 CRMs.[6][7][8] These standards come with a certificate of analysis detailing the certified concentration and its uncertainty.
Chemical and Physical Properties of Pectenotoxin-2
| Property | Value |
| Molecular Formula | C47H70O14 |
| Molecular Weight | 859.0 g/mol [1] |
| Monoisotopic Mass | 858.47655690 Da[1] |
| Chemical Class | Polycyclic ether, Spiroketal[1] |
Commercially Available Pectenotoxin-2 CRMs
| Product Name | Supplier | Concentration | Format |
| CRM-PTX2-b | NRC-CNRC | 5.13 µM | 0.5 mL solution in methanol[6][8] |
| 00-PTX2 | CIFGA S.A. | 7.27 ± 0.33 µg/mL | 3.50 µg solution in methanol (B129727) (Purity > 99%)[6] |
Experimental Protocol: Quantification of PTX2 in Shellfish Tissue by LC-MS/MS
This protocol is a synthesized example based on established methods for lipophilic marine toxin analysis.[9][10][11]
1. Preparation of Standards
-
Stock Standard Solution: Allow the certified reference material ampoule to equilibrate to room temperature. If using a solid CRM, dissolve it in methanol to a known concentration (e.g., 10 µg/mL). For CRM solutions, use the certified concentration. Store the stock solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve. An example concentration range is 3 ng/mL to 40 ng/mL.[10] These solutions should be stored at -20°C and can typically be used for up to one week.[10]
2. Sample Preparation (Shellfish Tissue)
-
Homogenization: Homogenize a representative sample of shellfish tissue (e.g., 2 g).
-
Extraction: Add 8 mL of 80% methanol in water to the homogenized tissue.[11][12] Vortex thoroughly and centrifuge. Collect the supernatant.
-
Defatting (Optional): For fatty matrices, a defatting step with n-hexane may be performed. Add an equal volume of n-hexane to the supernatant, vortex, and discard the upper hexane (B92381) layer.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis. Filter the final extract through a 0.2 µm filter.[11]
3. LC-MS/MS Analysis
The following parameters are provided as a typical starting point and may require optimization for specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2 mm, 2.5 µm)[13] |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid[10][13] |
| Mobile Phase B | 95% Acetonitrile / 5% Water with 2 mM ammonium formate and 50 mM formic acid[10][13] |
| Gradient | 5% to 100% B over 15 minutes[13] |
| Flow Rate | 200 µL/min[13] |
| Column Temperature | 30°C[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for PTX2 | m/z 876.7 > 823.8 (Ammonium adduct [M+NH4]+)[11] |
| m/z 858.5 > [various fragments] (Protonated molecule [M+H]+) | |
| m/z 893.5 > [various fragments] (Formate adduct [M+HCOO]-) |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the PTX2 standard against its concentration.
-
Determine the concentration of PTX2 in the sample extracts by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original shellfish tissue, accounting for the initial sample weight, extraction volume, and any dilution factors.
Method Performance Characteristics
The following table summarizes typical performance data for the analysis of PTX2 using LC-MS/MS.
| Parameter | Typical Value |
| Recovery | 90.2% - 115.2%[11][12][14] |
| Intra-day RSD | < 5%[11][12] |
| Inter-day RSD | < 5%[11][12] |
| Limit of Detection (LOD) | 2.8 ng/g in tissue[9] |
| Decision Limit (CCα) | 12.1 ppb[12] |
| Detection Capability (CCβ) | 13.2 ppb[12] |
Visualized Protocols and Pathways
Caption: Workflow for PTX2 quantification.
Caption: PTX2 mechanism of action.
Conclusion
The use of Pectenotoxin-2 certified reference materials is essential for the accurate and reliable quantification of this marine biotoxin. The LC-MS/MS protocol outlined in this application note provides a robust framework for researchers, scientists, and drug development professionals to implement in their laboratories. Adherence to validated methods and the use of CRMs will ensure data quality and comparability, which is critical for food safety monitoring, toxicological assessment, and further research into the biological activities of pectenotoxins.
References
- 1. Pectenotoxin 2 | C47H70O14 | CID 6437385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Marine Toxins: Chemistry, Toxicity, Occurrence and Detection, with Special Reference to the Dutch Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. aesan.gob.es [aesan.gob.es]
- 7. aesan.gob.es [aesan.gob.es]
- 8. aesan.gob.es [aesan.gob.es]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. aesan.gob.es [aesan.gob.es]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 13. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Pectenotoxin 2 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin 2 (PTX-2) is a lipophilic marine biotoxin produced by dinoflagellates of the Dinophysis species. Contamination of shellfish with PTX-2 is a significant concern for seafood safety and public health. Accurate and sensitive analytical methods are crucial for the detection and quantification of PTX-2 in various matrices. Solid-phase extraction (SPE) is a widely used sample cleanup and concentration technique that effectively removes matrix interferences, thereby improving the accuracy and reliability of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed overview and experimental protocols for the cleanup of this compound from complex matrices using solid-phase extraction. The focus is on the use of polymeric and silica-based reversed-phase sorbents, which have demonstrated high efficiency in isolating lipophilic toxins.
Data Presentation
The selection of an appropriate SPE sorbent is critical for achieving high recovery and reproducibility. Polymeric sorbents have been shown to offer high sample loading capacity and are effective in reducing matrix effects.[1] The following tables summarize the performance of different SPE sorbents for the analysis of this compound.
Table 1: Performance of Polymeric SPE for this compound Analysis in Dolphin Tissue [1]
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (PTX-2) | 80 - 130 | < 15 |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction cleanup of this compound from shellfish samples. The protocol is based on the use of a polymeric SPE cartridge, which has been shown to be effective for the cleanup of lipophilic marine toxins.
Materials:
-
SPE cartridges: Polymeric reversed-phase (e.g., Oasis HLB, Strata-X) or C18 silica-based
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (B78521) (NH₄OH), analytical grade
-
Sample extract (e.g., shellfish tissue homogenate extracted with methanol)
-
SPE manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Protocol for Polymeric SPE Cleanup:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Dilute the methanolic shellfish extract with water to a final methanol concentration of ≤ 10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 40% aqueous methanol to remove polar interferences.
-
Discard the wash eluate.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 50% aqueous methanol) for LC-MS/MS analysis.
-
Diagrams
Experimental Workflow for SPE Cleanup of this compound
Caption: SPE workflow for PTX-2 analysis.
Logical Relationship of SPE Sorbent Selection
Caption: SPE sorbent selection for PTX-2.
References
Application Notes and Protocols for In Vivo Studies of Pectenotoxin-2 Effects in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of Pectenotoxin-2 (PTX2) in mouse models, including detailed experimental protocols and summarized quantitative data. The information is intended to guide researchers in designing and conducting studies to investigate the toxicology and pharmacology of this marine biotoxin.
Introduction
Pectenotoxin-2 (PTX2) is a polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis. While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, subsequent research has shown that PTX2 is not diarrheagenic but exhibits significant hepatotoxicity following intraperitoneal administration in mice. The primary mechanism of PTX2 toxicity is the disruption of the actin cytoskeleton through the sequestration of G-actin, leading to actin depolymerization. This disruption of a fundamental cellular process can trigger apoptosis, particularly in rapidly dividing cells.
Quantitative Toxicological Data
The acute toxicity of Pectenotoxin-2 and its metabolites has been evaluated in mouse models. The following tables summarize the key quantitative data.
Table 1: Acute Toxicity of Pectenotoxin-2 (PTX2) in Mice
| Administration Route | Strain | LD50 (µg/kg) | Key Observations | Reference |
| Intraperitoneal (i.p.) | Not Specified | 219 | High hepatotoxicity. | |
| Oral | Not Specified | >5000 | No overt toxicity observed. |
Table 2: Acute Toxicity of Pectenotoxin-2 Seco Acids (PTX2-SA) in Mice
| Administration Route | Strain | LD50 (µg/kg) | Key Observations | Reference |
| Intraperitoneal (i.p.) | Not Specified | >5000 | No toxic changes recorded. | |
| Oral | Not Specified | >5000 | No overt toxicity observed. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from various sources and should be adapted and optimized based on specific experimental goals and institutional guidelines.
Protocol 1: Acute Toxicity Assessment (LD50 Determination) of PTX2 via Intraperitoneal Injection
Objective: To determine the median lethal dose (LD50) of PTX2 in mice following intraperitoneal (i.p.) administration.
Materials:
-
Pectenotoxin-2 (PTX2) of high purity
-
Vehicle (e.g., 2% methylcellulose (B11928114) + 0.5% Tween 80 in sterile saline)
-
Female Balb/c mice (5 weeks old, 20-25g)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of PTX2 in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle. Ensure the final concentration of the initial solvent is non-toxic. Prepare a range of doses based on the known LD50 of 219 µg/kg.
-
Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group (n=5-10 mice per group).
-
Administration:
-
Weigh each mouse accurately.
-
Administer the prepared PTX2 solution or vehicle via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 10 µL/g body weight).
-
-
Observation:
-
Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of distress.
-
Record the time of death for each animal.
-
-
Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Protocol 2: Histopathological Analysis of Liver Tissue
Objective: To evaluate the histopathological changes in the liver of mice following PTX2 administration.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
DPX mounting medium
-
Light microscope
Procedure:
-
Tissue Collection:
-
At predetermined time points after PTX2 or vehicle administration (e.g., 1, 6, 24, 48 hours), euthanize the mice via an approved method (e.g., cervical dislocation).
-
Immediately dissect the liver and fix the tissue in 10% NBF for 24 hours.
-
-
Tissue Processing:
-
After fixation, transfer the tissue to 70% ethanol.
-
Dehydrate the tissue by passing it through a graded series of ethanol (e.g., 70%, 80%, 95%, 100% ethanol, 1 hour each).
-
Clear the tissue in xylene (3 changes, 2 minutes each).
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin to stain the nuclei blue.
-
Differentiate in acid alcohol and blue in running tap water.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate the sections, clear in xylene, and mount with DPX.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Look for characteristic changes such as hepatocyte necrosis, cytoplasmic vacuolation, inflammation, and changes in the periportal regions.
-
Protocol 3: Detection of Apoptosis using TUNEL Assay in Liver Tissue
Objective: To detect and quantify apoptotic cells in the liver of mice treated with PTX2.
Materials:
-
Paraffin-embedded liver sections (prepared as in Protocol 2)
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (e.g., Click-iT™ Plus TUNEL Assay)
-
Proteinase K
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT reaction buffer and enzyme
-
Labeled dUTP (e.g., with a fluorophore or biotin)
-
Detection reagents (e.g., streptavidin-HRP and DAB for colorimetric detection, or fluorescent secondary reagents)
-
Counterstain (e.g., DAPI or Hematoxylin)
-
Fluorescence or light microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the liver tissue sections as described in the H&E staining protocol.
-
Permeabilization:
-
Incubate the sections with Proteinase K solution to retrieve antigenic sites.
-
Wash with PBS.
-
Incubate with permeabilization buffer.
-
-
TUNEL Reaction:
-
Equilibrate the sections in TdT reaction buffer.
-
Incubate the sections with the TdT reaction cocktail containing the TdT enzyme and labeled dUTPs in a humidified chamber at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Stop the reaction and wash the slides.
-
If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate followed by a DAB substrate to produce a brown stain in apoptotic nuclei.
-
If using a fluorescently labeled dUTP, proceed to counterstaining and mounting.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a suitable nuclear stain (e.g., DAPI for fluorescence or Hematoxylin for brightfield).
-
Mount the coverslips with an appropriate mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. Apoptotic cells will show positive staining in their nuclei.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells per field of view in multiple random fields.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for PTX2-Induced Apoptosis
The following diagram illustrates a proposed signaling pathway for PTX2-induced apoptosis based on in vitro studies. Further in vivo validation in mouse models is required.
Caption: Proposed PTX2-induced apoptosis pathway.
Experimental Workflow for In Vivo PTX2 Study
The following diagram outlines a typical experimental workflow for investigating the effects of PTX2 in a mouse model.
Application of Pectenotoxin-2 in Apoptosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin-2 (PTX2) is a marine biotoxin belonging to the polyether macrolide family, initially isolated from marine sponges and dinoflagellates.[1] Beyond its toxicological interest, PTX2 has garnered significant attention in cancer research due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] The primary mechanism of action of PTX2 involves the depolymerization of actin filaments, which disrupts the cytoskeleton and triggers a cascade of events leading to programmed cell death, or apoptosis.[1][2] This unique mode of action makes PTX2 a valuable tool for investigating the signaling pathways that link cytoskeletal integrity to apoptosis and for exploring novel therapeutic strategies against cancer.
These application notes provide a comprehensive overview of the use of Pectenotoxin-2 in apoptosis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action
Pectenotoxin-2 induces apoptosis through a multi-faceted mechanism primarily initiated by the disruption of the actin cytoskeleton. This leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Molecular Events:
-
Actin Depolymerization: PTX2 binds to F-actin, leading to its depolymerization. This disruption of the cytoskeleton is a key initiating event in PTX2-induced apoptosis.[2]
-
Mitochondrial Dysfunction: The disruption of the actin cytoskeleton triggers the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential.[3]
-
Regulation of Bcl-2 Family Proteins: PTX2 modulates the expression of Bcl-2 family proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical step in the induction of apoptosis.
-
Caspase Activation: PTX2 treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[3] The activation of caspase-3 is a central event in the execution phase of apoptosis.
-
Induction of Death Receptors: PTX2 has been shown to upregulate the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2), suggesting an involvement of the extrinsic apoptotic pathway.[3]
-
Inhibition of NF-κB Signaling: PTX2 can suppress the activity of the NF-κB signaling pathway, which is known to promote cell survival. This inhibition further contributes to the pro-apoptotic effects of PTX2.
Data Presentation
The following tables summarize the available quantitative data on the effects of Pectenotoxin-2 on cancer cell lines.
| Cell Line | Assay Type | IC50 Value (ng/mL) | Reference |
| L6 (rat myoblast) | Cytotoxicity | 60 | [4] |
| RD (human rhabdomyosarcoma) | Cytotoxicity | 23 | [4] |
Table 1: IC50 Values of Pectenotoxin-2 in Different Cell Lines.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Pectenotoxin-2 on a chosen cancer cell line and for calculating the IC50 value.
Materials:
-
Pectenotoxin-2 (PTX2) stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
PTX2 Treatment: Prepare serial dilutions of PTX2 in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the PTX2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PTX2).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PTX2 compared to the vehicle control. Plot the percentage of cell viability against the PTX2 concentration to determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Pectenotoxin-2 (PTX2)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of PTX2 for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspases.
Materials:
-
Pectenotoxin-2 (PTX2)
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with PTX2, wash them with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.[10]
Conclusion
Pectenotoxin-2 is a potent inducer of apoptosis in various cancer cell lines, primarily through its disruptive effects on the actin cytoskeleton. Its ability to modulate key apoptotic signaling pathways, including the mitochondrial and death receptor pathways, makes it an invaluable tool for researchers studying the molecular mechanisms of apoptosis. The protocols provided in these application notes offer a framework for investigating the pro-apoptotic effects of PTX2 and can be adapted for various research applications in oncology and drug discovery. The unique mechanism of action of PTX2 holds promise for the development of novel anti-cancer therapies that target the cytoskeleton.[1]
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by pectenotoxin-2 is mediated with the induction of DR4/DR5, Egr-1 and NAG-1, activation of caspases and modulation of the Bcl-2 family in p53-deficient Hep3B hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) | Semantic Scholar [semanticscholar.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Pectenotoxin-2 in Seawater Samples
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pectenotoxin-2 (PTX2), a member of the lipophilic marine biotoxin family, is a polyether lactone produced by dinoflagellates of the Dinophysis species.[1][2] The presence of these toxins in marine environments poses a significant threat to seafood safety and public health. Monitoring for PTX2 in seawater is crucial for early warning of harmful algal blooms and preventing the contamination of shellfish. This document provides detailed application notes and protocols for the sensitive and quantitative detection of PTX2 in seawater samples, primarily focusing on Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.
Principle of Detection
The detection of PTX2 in seawater involves three key stages:
-
Sample Collection and Preparation : Seawater samples are collected and filtered to remove particulate matter.
-
Extraction and Concentration : Due to the low concentrations of PTX2 typically found in seawater, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is a highly effective method for this purpose, utilizing a stationary phase to adsorb the toxin from the sample, which is then eluted with a small volume of organic solvent.
-
Instrumental Analysis : The concentrated extract is then analyzed using highly sensitive and selective techniques, such as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which allows for the accurate identification and quantification of PTX2.
Experimental Protocols
Solid-Phase Extraction (SPE) of Pectenotoxin-2 from Seawater
This protocol describes the extraction and concentration of PTX2 from seawater samples using C18 solid-phase extraction cartridges.
Materials:
-
Seawater sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)[3]
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Glassware (beakers, graduated cylinders)
-
Sample filtration apparatus (e.g., 0.45 µm glass fiber filters)
Procedure:
-
Sample Filtration : Filter the seawater sample through a 0.45 µm glass fiber filter to remove phytoplankton and other suspended particles.
-
Cartridge Conditioning :
-
Pass 10 mL of methanol through the C18 SPE cartridge.
-
Pass 10 mL of deionized water through the cartridge to remove the methanol. Do not allow the cartridge to dry out.
-
-
Sample Loading :
-
Load the filtered seawater sample (e.g., 1 L) onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing :
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.
-
-
Drying :
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30-60 minutes to remove any residual water.
-
-
Elution :
-
Elute the retained PTX2 from the cartridge with 5-10 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution :
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., 80% methanol in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Pectenotoxin-2
This protocol provides a general framework for the analysis of PTX2 by LC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., Xbridge C18)[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)[4][5]
-
Pectenotoxin-2 certified reference material (CRM)
Procedure:
-
Preparation of Standards : Prepare a series of calibration standards of PTX2 in the reconstitution solvent from the certified reference material.
-
LC Conditions :
-
Mobile Phase A : Water with a suitable modifier (e.g., 0.1% formic acid)
-
Mobile Phase B : Acetonitrile with a suitable modifier (e.g., 0.1% formic acid)
-
Gradient Elution : Develop a gradient elution program to achieve good separation of PTX2 from other matrix components. An example gradient could be starting with a low percentage of mobile phase B, increasing to a high percentage over several minutes, holding for a period, and then returning to the initial conditions for equilibration.
-
Flow Rate : A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature : Maintain the column at a constant temperature (e.g., 30°C or 40°C).[4]
-
Injection Volume : 5-20 µL.
-
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is effective for PTX2.[3]
-
Multiple Reaction Monitoring (MRM) : Monitor for specific precursor-to-product ion transitions for PTX2 for high selectivity and sensitivity. Common transitions for PTX2 include m/z 876.7 > 823.8 (quantifier) and 876.5 > 551.8 (qualifier).[6]
-
Optimization : Optimize MS parameters such as declustering potential (DP) and collision energy (CE) for the specific instrument to maximize the signal for the selected MRM transitions.[6]
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area of the PTX2 standards against their known concentrations.
-
Quantify the amount of PTX2 in the seawater samples by comparing their peak areas to the calibration curve.
-
The final concentration in the original seawater sample is calculated by taking into account the initial sample volume and the final reconstitution volume.
-
Data Presentation
The following tables summarize key quantitative data for the detection of Pectenotoxin-2 from various studies.
Table 1: Recovery Rates of Pectenotoxin-2 using Solid-Phase Extraction
| Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Seawater | Sep-Pak C18 | Almost complete | [3] |
| Shellfish | Polymeric SPE | 80 - 130 | [4] |
| Shellfish | HLB SPE | 115.2 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pectenotoxin-2
| Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Shellfish | < 2.8 ng/g | - | [4] |
| LC-HRMS | Mussels | - | 0.9 - 4.8 pg on column | [7] |
| LC-MS | Shellfish | 0.041 - 0.10 µg/L | - | [8] |
| SPE-HPLC-MS/MS | Bivalves | 0.013-0.085 µg/kg | - | [5] |
| LC-MS/MS | Plankton Pellets | 0.37 - 0.40 ng/net haul | - | [9] |
Visualizations
Caption: Experimental workflow for the detection of Pectenotoxin-2 in seawater.
Caption: Logical flow of PTX2 analysis by LC-MS/MS.
References
- 1. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pectenotoxin-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of pectenotoxin-2 to pectenotoxin-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. [PDF] Solid-phase extraction-based ultra-sensitive detection of four lipophilic marine biotoxins in bivalves by high-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Analysis of lipophilic marine biotoxins by liquid chromatography coupled with high-resolution mass spectrometry in seawater from the Catalan Coast - ProQuest [proquest.com]
- 8. Screening for multiple classes of marine biotoxins by liquid chromatography-high-resolution mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 9. epic.awi.de [epic.awi.de]
Troubleshooting & Optimization
Overcoming matrix effects in Pectenotoxin 2 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during Pectenotoxin 2 (PTX2) analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect PTX2 analysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as PTX2, by co-eluting compounds from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] In the analysis of lipophilic marine toxins like PTX2 in complex matrices such as shellfish, matrix effects are a significant challenge.[1][2]
Q2: I am observing poor recovery of PTX2 from my shellfish samples. What are the potential causes and solutions?
A: Poor recovery of PTX2 can be attributed to several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction: The initial extraction from the shellfish tissue might be incomplete.
-
Solution: Ensure thorough homogenization of the tissue. Methanol-based extraction is a commonly used and effective method.[1] Repeated extraction of the tissue pellet can improve recovery.
-
-
Suboptimal Solid-Phase Extraction (SPE) Cleanup: The SPE cleanup step is crucial for removing interfering matrix components.
-
Solution: Use a polymeric reversed-phase sorbent like Oasis HLB. Ensure proper conditioning of the SPE cartridge, appropriate sample loading flow rate, and optimized wash and elution solvents.[3]
-
-
Analyte Degradation: PTX2 can be unstable under certain conditions.
-
Solution: Minimize sample processing time and keep extracts cool. Be aware that PTX2 can be metabolized to other forms like PTX2 seco acid in fresh shellfish tissue.[4]
-
Q3: My PTX2 signal is showing significant suppression/enhancement. How can I identify and mitigate these matrix effects?
A: Identifying and mitigating matrix effects is critical for accurate quantification.
-
Identification:
-
Post-Extraction Spike: This is a common method to quantify matrix effects. The response of a standard spiked into a blank matrix extract is compared to the response of the standard in a clean solvent. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Sample Preparation: A robust sample cleanup method, such as Solid-Phase Extraction (SPE), is the first line of defense to remove interfering compounds.[3]
-
Chromatographic Separation: Optimizing the LC method can help separate PTX2 from co-eluting matrix components. Utilizing high-efficiency columns (e.g., C8 or C18) and gradient elution can improve resolution.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.
-
Standard Addition Method: This involves adding known amounts of the PTX2 standard to the sample extracts and creating a calibration curve for each sample. This is a very effective but more labor-intensive method to correct for matrix effects.[1]
-
Q4: What are the recommended LC-MS/MS parameters for PTX2 analysis?
A: While specific parameters should be optimized for your instrument, here are some commonly used starting points:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for PTX2.[1]
-
Multiple Reaction Monitoring (MRM) Transitions: A common transition for PTX2 is m/z 876.5 -> 823.5. It is always recommended to monitor at least two transitions for confirmation.
-
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate, is used.
-
Quantitative Data Summary
The following tables summarize quantitative data on recovery rates and matrix effects for PTX2 and other lipophilic toxins in various shellfish matrices.
Table 1: Recovery of this compound in Different Shellfish Matrices
| Shellfish Matrix | Spiking Level (µg/kg) | Recovery (%) | Analytical Method | Reference |
| Mussels | Not Specified | 94.3 | LC-MS/MS | [5] |
| Clams | Not Specified | 81.3 | LC-MS/MS | [5] |
| Oysters | Not Specified | 100.3 | LC-MS/MS | [5] |
| Mussels | 100 | 62 - 93 | LC-MS/MS | [6] |
| Oysters | 100 | 62 - 93 | LC-MS/MS | [6] |
| Cockles | 100 | 62 - 93 | LC-MS/MS | [6] |
Table 2: Matrix Effects Observed for this compound in Different Shellfish Matrices
| Shellfish Matrix | Matrix Effect (%) | Method of Evaluation | Reference |
| Mussels (Mytilus galloprovincialis) | 75 - 110 | Comparison of calibration curves in solvent vs. matrix | [1] |
| Mussels | Signal Suppression | Post-extraction spike | [7] |
| Oysters | Signal Suppression | Post-extraction spike | [7] |
| Scallops | Signal Suppression | Post-extraction spike | [7] |
| Clams | Signal Suppression | Post-extraction spike | [8] |
Note: A matrix effect value of 100% indicates no effect, <100% indicates signal suppression, and >100% indicates signal enhancement.
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for PTX2 Analysis in Shellfish
This protocol describes a general procedure for the extraction and solid-phase extraction (SPE) cleanup of this compound from shellfish tissue.
-
Homogenization: Weigh 2 g of homogenized shellfish tissue into a centrifuge tube.
-
Extraction:
-
Add 9 mL of methanol to the tissue.
-
Vortex for 3 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 9 mL of methanol.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the combined methanol extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the PTX2 with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of methanol or mobile phase) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of PTX2.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Water (95:5) with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute PTX2, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for PTX2:
-
Primary (Quantification): m/z 876.5 → 823.5
-
Secondary (Confirmation): m/z 876.5 → 213.1
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for your specific instrument to maximize the signal for PTX2.
-
Visualizations
Caption: Experimental workflow for PTX2 analysis.
Caption: Troubleshooting logic for inaccurate PTX2 results.
References
- 1. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the matrix effect in quantifying lipophilic toxins in seafood [hrcak.srce.hr]
- 3. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aesan.gob.es [aesan.gob.es]
- 5. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Quantitative determination of marine lipophilic toxins in mussels, oysters and cockles using liquid chromatography-mass spectrometry: inter-laboratory validation study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving Pectenotoxin 2 extraction efficiency from complex matrices
Welcome to the technical support center for Pectenotoxin-2 (PTX2) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of PTX2 extraction from complex matrices such as shellfish and microalgae.
Frequently Asked Questions (FAQs)
Q1: What is Pectenotoxin-2 (PTX2) and why is its extraction challenging?
Pectenotoxin-2 (PTX2) is a lipophilic marine biotoxin belonging to the polyether macrolide group.[1][2] It is produced by dinoflagellates of the genus Dinophysis and can accumulate in shellfish that filter these microorganisms.[1][3] Extraction of PTX2 is challenging due to its complex structure, potential for biotransformation into other analogues like PTX2 seco acid (PTX2sa) within the shellfish, and the presence of co-extractable matrix components that can interfere with analysis.[4][5]
Q2: What are the most common methods for extracting PTX2 from shellfish and microalgae?
The most common methods for PTX2 extraction involve an initial extraction with an organic solvent, followed by a clean-up step to remove interfering substances. A widely used approach includes extraction with 80% methanol (B129727), followed by solid-phase extraction (SPE) for purification before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
Q3: What is "matrix effect" and how does it affect PTX2 analysis?
The matrix effect is the alteration of the ionization efficiency of an analyte, like PTX2, due to the presence of co-eluting compounds from the sample matrix.[9] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[10][11] In PTX2 analysis, matrix effects are a significant challenge, especially in complex samples like shellfish tissue, and can negatively impact the accuracy and sensitivity of LC-MS/MS methods.[12][13]
Q4: Can PTX2 degrade during the extraction process?
Yes, PTX2 can be transformed into other compounds during extraction and within the biological matrix. For instance, the lactone ring of PTX2 can be hydrolyzed to form the more polar PTX2 seco acid (PTX2sa).[4] This conversion can occur enzymatically in shellfish tissues.[14][15] Therefore, extraction protocols should be designed to minimize such transformations to ensure accurate quantification of the native toxin.
Q5: Are there established regulatory limits for PTX2 in shellfish?
Yes, regulatory limits for lipophilic marine toxins, including pectenotoxins, are in place in many regions to protect consumers. For example, the European Union has set a maximum permitted level for the sum of okadaic acid, dinophysistoxins, and pectenotoxins in shellfish.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of Pectenotoxin-2.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PTX2 Recovery | Incomplete cell lysis (microalgae): The tough cell walls of dinoflagellates may not be sufficiently disrupted. | - Implement a mechanical cell disruption method (e.g., bead beating, sonication, or homogenization) prior to solvent extraction.[14][15] - Increase the extraction time or perform sequential extractions. |
| Inefficient solvent extraction: The chosen solvent may not be optimal for the matrix, or the solvent-to-sample ratio may be too low. | - Ensure the use of an appropriate solvent system, such as 80% methanol in water.[6][8] - Increase the solvent volume and ensure vigorous mixing or vortexing during extraction. | |
| Poor retention on SPE column: The SPE column may not be properly conditioned, or the sample load may be too high. | - Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions. - Dilute the sample extract before loading it onto the SPE column to avoid overloading.[16] | |
| Analyte loss during solvent evaporation: Over-drying the sample can lead to the loss of the analyte. | - Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C). - Avoid complete dryness; leave a small amount of solvent and reconstitute immediately. | |
| High Matrix Effects in LC-MS/MS Analysis | Insufficient sample clean-up: Co-extracted lipids, pigments, and other matrix components interfere with ionization. | - Optimize the SPE clean-up step. Consider using a different sorbent material (e.g., polymeric instead of silica-based) for better removal of interferences.[16] - Perform a liquid-liquid partitioning step (e.g., with hexane) to remove non-polar lipids before SPE.[6] |
| Inappropriate LC conditions: The chromatographic separation may not be adequate to resolve PTX2 from interfering compounds. | - Optimize the LC gradient to improve the separation of PTX2 from matrix components.[12][17] - Use a column with a different chemistry or a smaller particle size for higher resolution. | |
| Ionization source contamination: Buildup of matrix components in the mass spectrometer's ion source can cause signal suppression. | - Implement a regular cleaning schedule for the ion source. - Use a divert valve to direct the flow to waste during the elution of highly concentrated matrix components. | |
| Peak Tailing or Splitting in Chromatogram | Column degradation: The analytical column may be deteriorating due to exposure to harsh solvents or matrix components. | - Replace the analytical column. - Use a guard column to protect the analytical column from contaminants. |
| Sample solvent incompatibility: The solvent used to reconstitute the final extract may be too strong, causing poor peak shape. | - Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition. A common choice is 1:1 water-methanol.[12] | |
| Inconsistent Results Between Replicates | Sample inhomogeneity: The toxin may not be evenly distributed throughout the tissue sample. | - Homogenize the entire tissue sample thoroughly before taking a subsample for extraction. |
| Inaccurate pipetting: Errors in solvent or sample volumes can lead to variability. | - Calibrate pipettes regularly. - Use positive displacement pipettes for viscous organic solvents. | |
| Variability in SPE procedure: Inconsistent loading, washing, or elution steps can affect recovery. | - Automate the SPE procedure if possible. - Ensure consistent flow rates and solvent volumes for each step. |
Quantitative Data Summary
The following tables summarize quantitative data on PTX2 extraction and analysis from various studies.
Table 1: Recovery of Pectenotoxin-2 Using Different Extraction and Clean-up Methods
| Matrix | Extraction Method | Clean-up Method | Analytical Method | Recovery Rate (%) | Reference |
| Shellfish | 80% Methanol | HLB SPE | LC-MS/MS | 115.2 | [6][8] |
| Bivalves | Not Specified | Polymeric SPE | LC-MS/MS | 80 - 130 | [16] |
| Oysters, Mussels, Pipis | Not Specified | Not Specified | LC-MS/MS | 0 - 88 | [18] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PTX2 in Shellfish
| Analytical Method | LOD | LOQ | Reference |
| SPE-HPLC-MS-MS | 0.013 - 0.085 µg/kg | Not Specified | [12] |
| LC-MS/MS | 12.1 ppb (CCα), 13.2 ppb (CCβ) | Not Specified | [6][8] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are parameters used in veterinary drug residue analysis.
Experimental Protocols
Protocol 1: Extraction of PTX2 from Shellfish Tissue
This protocol is based on a common method involving methanol extraction followed by solid-phase extraction (SPE) clean-up.
1. Sample Homogenization:
-
Weigh approximately 2 g of homogenized shellfish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction:
-
Add 4 mL of 80% methanol in water to the tube.[6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the pellet with another 4 mL of 80% methanol.
-
Combine the supernatants.
3. Lipid Removal (Optional but Recommended):
-
Add 5 mL of n-hexane to the combined supernatant.[6]
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Discard the upper hexane (B92381) layer.
4. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[6]
-
Load the methanol/water extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elute the PTX2 with 5 mL of methanol.
5. Final Preparation for LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of 1:1 water-methanol.[12]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Visualizations
Caption: Workflow for PTX2 Extraction from Shellfish.
Caption: Troubleshooting Logic for Low PTX2 Recovery.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. youtube.com [youtube.com]
- 11. waters.com [waters.com]
- 12. Solid-phase extraction-based ultra-sensitive detection of four lipophilic marine biotoxins in bivalves by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of diarrhetic shellfish poisoning toxins and pectenotoxin-2 in the bottlenose dolphin (Tursiops truncatus) by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
Pectenotoxin 2 stability issues during sample storage and analysis
Welcome to the technical support center for Pectenotoxin 2 (PTX2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges encountered during sample storage and analysis of PTX2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and accuracy of your results.
Troubleshooting Guide
This guide addresses common issues related to PTX2 stability in a question-and-answer format.
Question 1: Why am I observing a significant decrease in PTX2 concentration in my frozen shellfish tissue samples over time?
Answer: The primary cause of PTX2 loss in shellfish tissue, even when frozen, is enzymatic conversion. Shellfish, particularly in their hepatopancreas, contain esterase enzymes that rapidly hydrolyze the lactone ring of PTX2. This reaction converts PTX2 into its less toxic metabolite, Pectenotoxin-2 seco acid (PTX2-SA).[1][2] This conversion is a natural detoxification process in the animal but presents a major stability challenge for accurate quantification of the parent toxin.
To mitigate this, it is crucial to rapidly freeze tissue samples immediately after collection and minimize the time they spend thawed before extraction. Consider flash-freezing in liquid nitrogen if possible.
Question 2: My PTX2 standard solution in methanol (B129727) is showing degradation and the appearance of a new peak in the chromatogram. What is happening?
Answer: PTX2 can be unstable under certain conditions. If you are using methanol as a solvent, there are two primary concerns:
-
Methyl Ester Formation: During certain procedures, particularly those involving hydrolysis steps, methanol can react with the seco-acid form of the toxin to produce Pectenotoxin-2 seco acid methyl ester.[1][3]
-
Acid-Catalyzed Epimerization: If the methanolic solution becomes acidic, it can cause the epimerization of PTX2, leading to the formation of isomers that may have different retention times and responses in your analytical system.
To avoid this, use high-purity, neutral methanol for your standards and store them under recommended conditions. The EU-Harmonised Standard Operating Procedure suggests that working standards in methanol are stable for one week when stored at or below -20°C.
Question 3: I am experiencing low and inconsistent recovery of PTX2 from my shellfish samples during LC-MS/MS analysis. What are the potential causes?
Answer: Low and variable recovery is a common issue and can stem from several factors throughout the workflow:
-
Incomplete Extraction: PTX2 is a lipophilic toxin. Ensure your extraction solvent (typically 100% methanol) and homogenization technique are sufficient to thoroughly disrupt the tissue matrix and solubilize the toxin. Multiple extraction steps can improve recovery.
-
Enzymatic Degradation During Extraction: If samples are allowed to sit at room temperature for extended periods during preparation, enzymatic conversion to PTX2-SA will occur, reducing the concentration of the target analyte, PTX2.[1] Work quickly and keep samples on ice whenever possible.
-
Matrix Effects (Ion Suppression/Enhancement): Shellfish extracts are complex matrices that can significantly interfere with the ionization of PTX2 in the mass spectrometer source. This "matrix effect" can suppress the analyte signal, leading to artificially low readings.[4]
-
Troubleshooting Matrix Effects:
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering compounds before analysis.[4]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank, toxin-free shellfish extract to compensate for the matrix effect.
-
Use an Internal Standard: A stable isotope-labeled internal standard for PTX2, if available, is the most effective way to correct for both extraction efficiency and matrix effects.
-
-
Question 4: I've noticed a shift in the retention time for my PTX2 peak during a long analytical run. Should I be concerned?
Answer: Yes, retention time shifts can compromise peak identification and integration. For PTX2, this is less common than for other DSP toxins, but can be caused by:
-
Mobile Phase Aging: The composition of your mobile phase can change over time, especially if it contains volatile components or additives like formic acid or ammonium (B1175870) formate. One study noted that while other DSP toxins showed retention time drift as the mobile phase aged, PTX2 remained relatively stable.[4] However, it is best practice to prepare fresh mobile phases regularly (e.g., weekly).
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Ensure your column oven is functioning correctly and maintaining a stable temperature.[4]
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, affecting its chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for PTX2 analytical standards?
A1: PTX2 certified reference standards are typically supplied in methanol. According to the EU-Harmonised Standard Operating Procedure for Lipophilic Marine Biotoxins, working standard solutions of PTX2 in methanol should be stored in a freezer at or below -20°C. These solutions are considered stable for one week. For longer-term storage, the laboratory must perform its own stability validation.
Q2: How many freeze-thaw cycles can my PTX2 samples and standards tolerate?
A2: There is limited specific data on the effect of freeze-thaw cycles on PTX2 stability. However, for many biological molecules, repeated freeze-thaw cycles can lead to degradation.[5][6] It is best practice to minimize the number of cycles. Aliquot your standard solutions and samples into single-use vials after preparation to avoid the need for repeated thawing of the entire stock.
Q3: What is the primary degradation product of PTX2 in shellfish?
A3: The primary product is Pectenotoxin-2 seco acid (PTX2-SA). This is formed through the enzymatic hydrolysis of the lactone ring in PTX2 by enzymes present in the shellfish.[1][2]
Q4: Can the extraction process itself cause PTX2 to degrade?
A4: Yes. The main risk during extraction is enzymatic conversion if the tissue is not handled properly (i.e., kept cold and processed quickly). Additionally, using acidic conditions during extraction or cleanup should be approached with caution as it can potentially cause epimerization of the PTX2 molecule.
Data Presentation: Stability of PTX2 in a Mussel Tissue Matrix
The following table summarizes stability data for PTX2 in a freeze-dried, certified reference material made from mussel tissue. This provides insight into the long-term stability of PTX2 within a biological matrix under different storage temperatures.
| Storage Temperature | Duration: 2 Months | Duration: 3 Months | Duration: 6 Months | Duration: 9 Months | Duration: 12 Months |
| -20°C | Stable | Stable | Stable | Stable | Stable |
| 4°C | Stable | Stable | Stable | Stable | Stable |
| 18°C | Stable | Stable | Significant Degradation | N/A | N/A |
| Data adapted from a stability study on a multi-toxin certified reference material (CRM-FDMT1). "Stable" indicates no statistically significant change from the reference condition (-80°C). "Significant Degradation" indicates a statistically significant loss of the analyte.[7] |
Experimental Protocols
Protocol 1: Extraction of PTX2 from Shellfish Tissue (Mussels)
This protocol is based on the EU-Harmonised Standard Operating Procedure for Lipophilic Marine Biotoxins and is designed to minimize degradation.
Objective: To efficiently extract PTX2 from mussel tissue while minimizing enzymatic conversion.
Materials:
-
Homogenized mussel tissue (previously frozen at ≤ -20°C)
-
Methanol (LC-MS grade)
-
Centrifuge capable of handling 50 mL tubes
-
Vortex mixer
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Ice bath
Procedure:
-
Weigh approximately 2.0 g (record exact weight) of thawed, homogenized mussel tissue into a 50 mL centrifuge tube. Note: Perform this step quickly and return the bulk sample to the freezer to prevent degradation.
-
Immediately add 9.0 mL of 100% methanol to the tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough interaction between the solvent and tissue. Place the tube on ice if there is any delay.
-
Centrifuge the sample at >2000 x g for 10 minutes at a controlled temperature (e.g., 4°C if available).
-
Carefully decant the supernatant into a 20 mL volumetric flask.
-
Re-suspend the tissue pellet with another 9.0 mL of 100% methanol.
-
Vortex mix for 1 minute.
-
Centrifuge again as in step 4.
-
Combine the second supernatant with the first in the 20 mL volumetric flask.
-
Bring the flask to volume (20 mL) with methanol. This is your final extract.
-
Filter an aliquot of the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Store the final extract at ≤ -20°C if not analyzed immediately.
Visualizations
Diagram 1: PTX2 Degradation and Transformation Pathway
This diagram illustrates the primary routes of PTX2 transformation that can occur during storage and sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Analysis of diarrhetic shellfish poisoning toxins and pectenotoxin-2 in the bottlenose dolphin (Tursiops truncatus) by liquid chromatography-tandem mass spectrometry [repository.library.noaa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low recovery of Pectenotoxin 2 during SPE
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Solid-Phase Extraction (SPE) of Pectenotoxin-2 (PTX2).
Troubleshooting Guide: Low PTX2 Recovery
This guide addresses the common issue of lower-than-expected PTX2 recovery following solid-phase extraction. Each question pinpoints a potential problem in the workflow and offers specific solutions.
Q1: My PTX2 recovery is low. What are the most common causes?
Low recovery is typically traced back to one of three stages in the SPE workflow: analyte breakthrough during sample loading, loss of analyte during the cartridge wash step, or incomplete elution of the analyte from the sorbent.[1] Each of these potential issues is influenced by factors such as the choice of sorbent, solvent composition, and flow rate.
Q2: How do I choose the correct SPE sorbent for PTX2?
PTX2 is a lipophilic, neutral polyether lactone. Therefore, a reversed-phase sorbent is the most appropriate choice.[2]
-
Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often recommended. They offer high capacity and stability across a wide pH range. One study demonstrated recovery rates of 96–105% for PTX2 using Oasis HLB cartridges.[3]
-
Silica-Based Sorbents: Traditional C18 cartridges are also effective and have been successfully used for PTX2 extraction from seawater and phytoplankton.[4]
When interference from the sample matrix is high, polymeric SPE may offer a higher sample loading capacity compared to silica-based options.[5]
Q3: My sample is loaded, but I suspect the PTX2 isn't binding to the sorbent. What went wrong?
This issue, known as "analyte breakthrough," occurs when the sample loading conditions are not optimal. For reversed-phase SPE, the goal is to make the analyte as non-polar as possible to encourage retention.
-
Incorrect Solvent Composition: The sample should be loaded in a predominantly aqueous solution. If the initial sample extract contains a high percentage of organic solvent (e.g., >20% methanol (B129727) or acetonitrile), the PTX2 will remain in the solution rather than binding to the non-polar sorbent. Dilute your extract with water or a weak aqueous buffer before loading.
-
Excessive Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, preventing efficient binding.[6] A slow, steady flow rate (e.g., 0.5-1.0 mL/min) is recommended. It may be necessary to introduce a "soak" time, where the flow is stopped for a few minutes to maximize analyte retention.[7]
Q4: I think I'm losing PTX2 during the wash step. How can I prevent this?
The wash step is designed to remove polar interferences from the cartridge while leaving the target analyte bound. If the wash solvent is too strong (i.e., too non-polar), it can prematurely elute the PTX2.
-
Optimize Wash Solvent: The wash solvent should be more polar than the elution solvent but less polar than the loading solvent.[1] For PTX2 on a reversed-phase cartridge, a common strategy is to wash with a solution containing a small percentage of organic solvent, such as 5-15% methanol in water. For example, one validated method uses a wash with a water:methanol (3:1) solution.[3] If you suspect analyte loss, decrease the organic solvent percentage in your wash step.
Q5: My recovery is still poor after optimizing loading and washing. Could the elution be the problem?
Yes, if the elution solvent is not strong enough, the PTX2 will remain on the sorbent.
-
Increase Elution Solvent Strength: For reversed-phase SPE, a strong, non-polar solvent is needed for elution. 100% methanol or acetonitrile (B52724) are common choices.[3] If you are using a weaker solvent, switch to pure methanol or acetonitrile.
-
Use Sufficient Solvent Volume: Ensure you are using an adequate volume of elution solvent. Typically, 2-4 column volumes are sufficient, but this should be optimized. Try collecting and analyzing multiple small elution fractions to determine the elution profile of PTX2.
-
Consider Analyte Stability: PTX2 can be rapidly metabolized in shellfish tissue to forms like PTX2 seco acid.[8][9] If your analytical method is highly specific to PTX2, you may be failing to detect these transformed versions, leading to an apparent low recovery of the parent compound.
Process Flowchart for Troubleshooting Low PTX2 Recovery
The following diagram outlines a logical workflow for diagnosing and resolving low recovery issues during the SPE of PTX2.
Caption: Troubleshooting workflow for low Pectenotoxin-2 recovery.
Frequently Asked Questions (FAQs)
Q: What is a good starting SPE protocol for PTX2 from shellfish tissue?
A: The following is a robust starting protocol based on validated methods using a polymeric reversed-phase cartridge.[3]
| Step | Procedure | Details |
| 1. Sample Prep | Homogenize Tissue | Homogenize 2g of shellfish tissue with a solvent like methanol. Centrifuge and collect the supernatant. |
| Dilution | Dilute the extract with water to reduce the organic solvent concentration to <20%. For example, dilute a 3 mL extract with 2 mL of water. | |
| 2. Conditioning | Activate Sorbent | Pass 3 mL of methanol through the cartridge (e.g., Oasis HLB, 60 mg). |
| Equilibrate Sorbent | Pass 3 mL of reagent water through the cartridge. Do not let the sorbent go dry. | |
| 3. Sample Load | Load Sample | Load the diluted sample extract onto the cartridge at a slow flow rate (~1 mL/min). |
| 4. Wash | Remove Interferences | Wash the cartridge with 5 mL of a water:methanol (3:1) solution. |
| 5. Elution | Elute PTX2 | Elute the analyte with 5 mL of 100% methanol. |
| 6. Reconstitution | Prepare for LC-MS | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of 1:1 water:methanol).[3] |
Q: Does the pH of my sample matter for PTX2 extraction?
A: For PTX2 itself, pH is not a critical factor because it is a neutral molecule and does not have acidic or basic functional groups that can be ionized.[5][10] Therefore, sample pH adjustment is generally not required for retaining PTX2 on a reversed-phase sorbent. However, if you are co-extracting other toxins that are acidic (like Okadaic Acid) or basic, pH control becomes essential for those compounds.
Q: Could matrix effects be causing my low recovery?
A: Matrix effects do not typically cause low SPE recovery but rather affect the analytical measurement (e.g., LC-MS/MS) after the SPE process is complete.[11] High matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification that may be misinterpreted as poor recovery. To properly assess this, compare the response of a standard in clean solvent to the response of a standard spiked into the final, cleaned-up sample extract. If a significant difference is observed, matrix effects are present.
SPE Mechanism and Potential Points of Analyte Loss
This diagram illustrates the standard reversed-phase SPE process and highlights the stages where PTX2 can be inadvertently lost.
Caption: Key stages of SPE and common points of Pectenotoxin-2 loss.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of pectenotoxin-2 after solid-phase extraction from seawater and from the dinoflagellate Dinophysis fortii by liquid chromatography with electrospray mass spectrometry and ultraviolet detection. Evidence of oxidation of pectenotoxin-2 to pectenotoxin-6 in scallops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of diarrhetic shellfish poisoning toxins and pectenotoxin-2 in the bottlenose dolphin (Tursiops truncatus) by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of 7-epi-pectenotoxin-2 seco acid and assessment of its acute toxicity to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Solid-phase extraction-based ultra-sensitive detection of four lipophilic marine biotoxins in bivalves by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Interferences in Pectenotoxin 2 detection from other marine toxins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying Pectenotoxin-2 (PTX2) while mitigating interferences from other marine toxins.
Frequently Asked Questions (FAQs)
Q1: What are the most common marine toxins that interfere with Pectenotoxin-2 (PTX2) detection?
A1: The most common interferences in PTX2 analysis arise from other lipophilic marine toxins that often co-occur in shellfish and phytoplankton samples. These include:
-
Okadaic Acid (OA) and its analogues (Dinophysistoxins, DTXs): These toxins are structurally different from PTX2 but are frequently extracted using similar methods and can have overlapping chromatographic peaks if the analytical method is not optimized.[1][2][3][4]
-
Yessotoxins (YTXs): YTXs and their analogues are another group of lipophilic toxins that can be co-extracted with PTX2.[1][5]
-
Azaspiracids (AZAs): These nitrogen-containing polyether toxins can also be present in the same samples and may cause interference.[1]
-
Pectenotoxin (B1142415) analogues: Several analogues of PTX2 exist, such as PTX2 seco acid (PTX2-SA), and their presence can complicate quantification if not properly identified and separated.[6][7]
Q2: How do matrix effects impact the quantification of PTX2?
A2: Matrix effects are a significant source of interference in the analysis of PTX2, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] These effects are caused by co-extracted compounds from the sample matrix (e.g., lipids, pigments, and other metabolites from shellfish tissue) that can either suppress or enhance the ionization of PTX2 in the mass spectrometer's source.[1][8]
-
Ion Suppression: This is the more common effect, where matrix components compete with PTX2 for ionization, leading to a decreased signal and an underestimation of the toxin concentration.[8]
-
Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of PTX2, resulting in an overestimation of its concentration.
The extent of matrix effects can vary significantly between different sample types (e.g., mussels, oysters, scallops) and even between samples of the same species from different geographical locations.[1][9]
Q3: Can Okadaic Acid (OA) or its analogues directly interfere with PTX2 detection in LC-MS/MS?
A3: Direct isobaric interference (where two molecules have the same nominal mass) between OA/DTXs and PTX2 is not a primary concern due to their different molecular weights. However, interference can occur through:
-
Co-elution: If the chromatographic separation is not adequate, OA or DTXs can co-elute with PTX2, leading to ion suppression in the mass spectrometer source.[4]
-
In-source fragmentation: While less common, it is possible for fragments of co-eluting compounds to have the same mass-to-charge ratio (m/z) as a PTX2 fragment ion being monitored, leading to a false positive signal.
Q4: Are there immunoassays available for PTX2 detection, and what are their limitations regarding interference?
A4: While immunoassays (like ELISA) are available for the screening of some marine toxins, their specificity for PTX2 in a mixture of other toxins can be a limitation. Potential interferences in immunoassays include:
-
Cross-reactivity: Antibodies developed for PTX2 may show some degree of cross-reactivity with structurally related pectenotoxin analogues, leading to an overestimation of PTX2 concentration.
-
Matrix Effects: Similar to LC-MS/MS, complex sample matrices can interfere with the antibody-antigen binding, leading to inaccurate results.
-
False Positives/Negatives: Immunoassays are generally considered screening methods and may produce false positive or false negative results, especially when dealing with complex toxin profiles.[10] Confirmation by a more selective method like LC-MS/MS is often required.
Troubleshooting Guides
Issue 1: Poor Recovery or High Variability in PTX2 Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement matrix-matched calibration standards or use a standard addition method for quantification.[1] | Improved accuracy and precision of PTX2 quantification by compensating for signal suppression or enhancement. |
| Enhance sample clean-up using Solid Phase Extraction (SPE). Polymeric or reversed-phase silica (B1680970) SPE can be effective.[4] | Reduced matrix components in the final extract, leading to less ion suppression and more consistent results. | |
| Inefficient Extraction | Optimize the extraction solvent. Methanol-water mixtures (e.g., 9:1 v/v) are commonly used.[11] | Increased extraction efficiency of PTX2 from the sample matrix. |
| Ensure complete homogenization of the sample tissue. | Homogenous sample ensures representative extraction. |
Issue 2: Suspected Co-elution of PTX2 with Other Toxins
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Separation | Modify the LC gradient profile (e.g., slower gradient) to improve the separation of PTX2 from interfering compounds. | Better resolution between PTX2 and co-eluting peaks. |
| Use a different stationary phase. A C18 column is commonly used, but other phases might offer different selectivity.[4][5] | Altered retention times and improved separation of target analytes. | |
| Adjust the mobile phase composition. The use of additives like ammonia (B1221849) can influence the retention of different toxins.[4] | Improved peak shape and separation. |
Issue 3: Inconsistent or Unexpected Mass Spectra for PTX2
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isobaric Interference | Utilize high-resolution mass spectrometry (HRMS) to differentiate between PTX2 and interfering compounds with the same nominal mass. | Accurate mass measurement can confirm the elemental composition and distinguish PTX2 from isobaric interferences. |
| Optimize MS/MS parameters. Select specific and sensitive precursor-product ion transitions for PTX2 that are not shared by potential interferences.[2] | Increased selectivity and reduced likelihood of false positives. | |
| In-source Fragmentation of Co-eluting Compounds | Improve chromatographic separation to ensure that interfering compounds do not enter the mass spectrometer at the same time as PTX2. | Cleaner mass spectra for PTX2. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for PTX2 and other co-occurring lipophilic toxins from various studies.
Table 1: Matrix Effects on Lipophilic Toxin Analysis in Mussels (Mytilus galloprovincialis)
| Toxin | Matrix Effect (%) in Fresh Mussels | Matrix Effect (%) in Processed Mussels |
| Okadaic Acid (OA) | < 50 | 75 - 110 |
| Dinophysistoxin-1 (DTX-1) | < 50 | 75 - 110 |
| Pectenotoxin-2 (PTX2) | 75 - 110 | 75 - 110 |
| Yessotoxin (YTX) | 75 - 110 | 75 - 110 |
| Azaspiracid-1 (AZA-1) | 75 - 110 | 75 - 110 |
Data sourced from a study on LC-HR-MS analysis.[1] A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Table 2: Recovery of Lipophilic Toxins from Spiked Shellfish Samples
| Toxin | Matrix | Spiking Level | Recovery (%) | Analytical Method |
| Pectenotoxin-2 (PTX2) | Scallop Digestive Glands | 10 - 80 ng/g | 70 - 134 | LC-MS |
| Okadaic Acid (OA) | Scallop Digestive Glands | 10 - 80 ng/g | 70 - 134 | LC-MS |
| Dinophysistoxin-1 (DTX-1) | Scallop Digestive Glands | 10 - 80 ng/g | 70 - 134 | LC-MS |
| Yessotoxin (YTX) | Scallop Digestive Glands | 10 - 80 ng/g | 70 - 134 | LC-MS |
Data from a quantitative determination study using LC-MS.[11]
Experimental Protocols
Protocol 1: Sample Preparation for PTX2 Analysis in Shellfish using SPE
This protocol describes a general procedure for the extraction and solid-phase extraction (SPE) clean-up of shellfish tissue to reduce matrix interferences prior to LC-MS/MS analysis.
-
Homogenization: Homogenize a representative portion of the shellfish tissue (e.g., 2 g) until a uniform consistency is achieved.
-
Extraction:
-
Add 18 mL of methanol-water (9:1, v/v) to the homogenized tissue.[11]
-
Vortex or blend for 2-3 minutes.
-
Centrifuge the mixture at high speed (e.g., 4000 x g) for 10 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid Partitioning (Optional, for high-fat matrices):
-
To the supernatant, add an equal volume of n-hexane and vortex.
-
Allow the layers to separate and discard the upper hexane (B92381) layer to remove lipids.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a polymeric or C18 SPE cartridge (e.g., 500 mg) with methanol (B129727) followed by water.
-
Load the extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the toxins with an appropriate volume of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for PTX2 Detection
This protocol provides a starting point for developing an LC-MS/MS method for the selective detection of PTX2.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonia-based additive.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation from other toxins.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.[4]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for PTX2.[2][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ for PTX2 (e.g., 859.5).
-
Product Ions (m/z): Select at least two characteristic product ions for confirmation (e.g., transitions like 859.5 > 823.5 and 859.5 > 805.5). Fragmentation patterns should be confirmed with a certified reference standard.[2]
-
Collision Energy: Optimize for each transition to achieve maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for PTX2 analysis.
Caption: Troubleshooting logic for inaccurate PTX2 results.
References
- 1. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of the marine lipophilic biotoxins pectenotoxin-2 and okadaic acid by four different types of mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. kp652.bver.co.kr [kp652.bver.co.kr]
- 6. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the matrix effect in quantifying lipophilic toxins in seafood [hrcak.srce.hr]
- 10. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of marine toxins associated with diarrhetic shellfish poisoning by liquid chromatography coupled with mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Pectenotoxin 2 method validation and quality control procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Pectenotoxin-2 (PTX2) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Pectenotoxin-2 (PTX2) and why is its detection important?
A1: Pectenotoxin-2 (PTX2) is a marine biotoxin produced by dinoflagellates of the Dinophysis species. These toxins can accumulate in shellfish and, if consumed by humans, can pose a health risk. Regulatory bodies such as the European Union have established maximum permitted levels for PTX2 in shellfish intended for human consumption, making its accurate detection and quantification crucial for food safety and public health.[1][2]
Q2: What is the standard analytical method for PTX2 detection?
A2: The reference method for the official control of lipophilic marine biotoxins, including PTX2, in the European Union is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and selectivity for the detection and quantification of PTX2 and other marine toxins.
Q3: What are the key validation parameters for a PTX2 analytical method?
A3: Key validation parameters for a PTX2 analytical method, in line with international guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[5]
Q4: Are there certified reference materials (CRMs) available for PTX2?
A4: Yes, certified reference materials for PTX2 are commercially available. These CRMs are essential for method validation, calibration of instruments, and ensuring the accuracy of analytical results.[1]
Q5: What are the typical sample matrices for PTX2 analysis?
A5: PTX2 is typically analyzed in bivalve molluscan shellfish, such as mussels, oysters, clams, and scallops, as these organisms can accumulate the toxin through filter-feeding.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of PTX2.
Sample Preparation
Q: I am experiencing low recovery of PTX2 from my shellfish samples. What could be the cause?
A: Low recovery of PTX2 can be due to several factors:
-
Incomplete Extraction: Ensure that the shellfish tissue is thoroughly homogenized to a uniform consistency before extraction. The extraction solvent, typically methanol (B129727), must be of high purity and used in the correct ratio to the tissue weight. The EU-harmonised standard operating procedure suggests a two-step extraction with methanol to maximize recovery.[3]
-
Matrix Effects: The complex matrix of shellfish tissue can interfere with the extraction process. Solid-Phase Extraction (SPE) is a common cleanup step to remove interfering compounds. C18 or polymeric SPE cartridges can be effective for this purpose.[3]
-
Toxin Degradation: PTX2 can be unstable under certain conditions. Avoid prolonged exposure of samples to high temperatures or extreme pH. Store extracts at low temperatures (e.g., -20°C) when not in use.
LC-MS/MS Analysis
Q: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my PTX2 standard and samples. What should I do?
A: Poor peak shape can be attributed to several factors related to the chromatography:
-
Column Contamination: The analytical column can become contaminated with matrix components over time. Regularly flush the column with a strong solvent mixture (e.g., a high percentage of organic solvent) to remove contaminants. If the problem persists, consider replacing the column.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase is critical for the chromatography of some marine toxins. For PTX2, both acidic and basic mobile phases have been used successfully.[6]
-
Injection Solvent: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions to avoid peak distortion.
-
System Dead Volume: Excessive dead volume in the LC system can lead to peak broadening. Check all connections and tubing for proper fitting.
Q: My PTX2 peak is not appearing at the expected retention time. What could be the reason?
A: Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter its composition and affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
-
Flow Rate Fluctuation: Inconsistent flow from the LC pump can cause retention time variability. Check the pump for leaks and ensure it is properly primed.
-
Temperature Variation: The column temperature should be controlled using a column oven to ensure consistent retention times.
Q: I am experiencing high background noise or a drifting baseline in my chromatograms. How can I resolve this?
A: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Use high-purity solvents and reagents (LC-MS grade) for mobile phase preparation and sample extraction.
-
Dirty Mass Spectrometer Ion Source: The ion source can become contaminated with non-volatile salts and other matrix components. Regular cleaning of the ion source is essential.
-
Leaks in the LC or MS System: Air leaks can introduce nitrogen and other gases into the system, increasing background noise. Check all fittings and connections.
Experimental Protocols
The following is a generalized protocol for the determination of Pectenotoxin-2 in shellfish tissue by LC-MS/MS, based on the EU-harmonised standard operating procedure.[1]
Sample Preparation and Homogenization
-
Thaw frozen shellfish samples to room temperature.
-
Shuck the shellfish and collect the entire tissue or the edible parts.
-
Homogenize the tissue using a high-speed blender until a uniform paste is obtained.
-
Weigh approximately 2.0 g of the homogenized tissue into a centrifuge tube.
Extraction
-
Add 9 mL of methanol to the centrifuge tube containing the tissue homogenate.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tube at 2000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Add another 9 mL of methanol to the pellet, vortex for 1 minute, and centrifuge again.
-
Combine the second supernatant with the first one.
-
Adjust the final volume of the combined extracts to 20 mL with methanol.
LC-MS/MS Analysis
-
Filter an aliquot of the methanolic extract through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an appropriate volume (e.g., 5-20 µL) into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid.
-
Mobile Phase B: 95% Acetonitrile/5% Water with 2 mM ammonium formate and 50 mM formic acid.
-
Gradient: A suitable gradient to separate PTX2 from other matrix components and toxins.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion (m/z): [M+NH₄]⁺ = 876.5
-
Product Ions (m/z): 823.4 and 841.4. The most intense transition is used for quantification and the second for confirmation.
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
-
Quality Control
-
Calibration: Prepare a multi-level calibration curve using a certified reference standard of PTX2 in methanol.
-
Blank Samples: Analyze a blank shellfish tissue sample (known to be free of PTX2) with each batch of samples to check for contamination.
-
Spiked Samples: Analyze a spiked blank sample to assess method recovery and matrix effects.
-
System Suitability: Inject a standard solution at the beginning and end of each analytical run to monitor instrument performance.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of PTX2 in various shellfish matrices by LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for PTX2
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Mussel | 1.6 - 3.3 | 5.1 - 10.5 | |
| Clam | 1.6 - 3.3 | 5.1 - 10.5 | |
| Oyster | 1.6 - 3.3 | 5.1 - 10.5 | |
| Shellfish | 12.1 | - | [6] |
Table 2: Accuracy (Recovery) and Precision (Relative Standard Deviation - RSD) for PTX2
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) (Repeatability) | RSDR (%) (Reproducibility) | Reference |
| Mussel | 30 | 103.3 | 1.1 | - | |
| Clam | 30 | 101.7 | 1.1 | - | |
| Oyster | 30 | 42.4 (outlier) | - | - | |
| Shellfish | 20 | 115.2 | <5 | <5 | [6] |
| Dolphin Tissue | - | 80 - 130 | <15 | - |
Table 3: Linearity for PTX2 Analysis
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Standard Solution | 1.0 - 50 | >0.996 |
Mandatory Visualization
Caption: Workflow for the analysis of Pectenotoxin-2 in shellfish.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. food.gov.uk [food.gov.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Determination Method of the Lipophilic Marine Biotoxins in Bivalve Subject to EU Regulations Using a Triple Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. mdpi.com [mdpi.com]
- 6. Czech Journal of Food Sciences: LC-MS/MS method for the detection of multiple classes of shellfish toxins [cjfs.agriculturejournals.cz]
Technical Support Center: Enhancing Low-Level Pectenotoxin 2 Detection
Welcome to the technical support center for the sensitive detection of Pectenotoxin 2 (PTX2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for low-level this compound (PTX2) detection?
A1: The most prevalent and robust method for the detection and quantification of PTX2 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, making it ideal for analyzing complex matrices like shellfish tissue.[1][2] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also utilized to improve separation and detection limits.[3]
Q2: Where can I obtain certified reference materials (CRMs) for PTX2?
A2: Certified reference materials are crucial for accurate calibration and quantification. Several organizations provide PTX2 CRMs, including:
-
Laboratorio CIFGA S.A.[6]
-
European Union Reference Laboratory for Marine Biotoxins (EURLMB) provides lists of commercially available reference materials.[4][6]
It is important to use certified reference materials to prepare a dilution series for instrument calibration and for spiking control samples to determine method recovery.[7]
Q3: What are the key challenges in analyzing for this compound?
A3: Researchers may face several challenges, including:
-
Co-occurrence with other toxins: PTX2 often co-exists with other lipophilic toxins like okadaic acid and dinophysistoxins, which can complicate analysis.[8][9]
-
Presence of Analogs: Metabolites and isomers of PTX2, such as PTX2 seco acid (PTX2SA) and 7-epi-PTX2SA, may be present in samples and require specific analytical methods for differentiation and quantification.[1][10]
-
Matrix Effects: The sample matrix, especially in complex samples like shellfish, can interfere with the ionization of PTX2 in the mass spectrometer, leading to inaccurate quantification.[11]
-
Analyte Stability: PTX2 can epimerize under acidic conditions, which can lead to the appearance of additional peaks and inaccurate quantification if not properly addressed.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of PTX2.
Issue 1: Poor Signal-to-Noise Ratio or High Background Noise
-
Possible Cause: Contamination of the LC-MS/MS system from sample residues, mobile phase impurities, or column bleed.[12]
-
Troubleshooting Steps:
-
System Cleaning: Regularly clean the ion source and optics of the mass spectrometer.[12]
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives.[12]
-
Sample Cleanup: Implement a robust sample preparation protocol, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[2][11]
-
Blank Injections: Run blank injections between samples to identify and mitigate carry-over.[13]
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Changes in mobile phase composition, column temperature, or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation. The retention time of PTX2 can be affected by the age of the mobile phase, especially when analyzing with other toxins that are sensitive to pH changes.[2]
-
Column Temperature Control: Use a column oven to maintain a stable temperature. The retention time of PTX2 is less affected by temperature changes compared to some other toxins, but consistent temperature is crucial for overall method robustness.[2]
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Guard Column: Use a guard column to protect the analytical column from contaminants, extending its lifetime.
-
Issue 3: Low Recovery of PTX2
-
Possible Cause: Inefficient extraction or sample cleanup, or degradation of the analyte during sample processing.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Different extraction solvents can have varying efficiencies. Methanol (B129727) is commonly used for PTX2 extraction.[11][14]
-
Optimize SPE Protocol: The choice of SPE sorbent and the washing/elution steps are critical. Polymeric SPE cartridges are reported to have a high loading capacity and can improve toxin recoveries.[2]
-
pH Control: Be mindful of the pH during sample preparation, as acidic conditions can lead to the epimerization of PTX2.[3]
-
Spike and Recovery Experiments: Perform spike and recovery experiments with a certified reference material to evaluate and optimize the efficiency of your sample preparation method.[7]
-
Issue 4: Appearance of Unexpected Peaks
-
Possible Cause: Isomerization of PTX2, presence of PTX2 analogs, or contamination.
-
Troubleshooting Steps:
-
Check for Epimerization: Under acidic conditions, PTX2 can epimerize, resulting in an additional peak.[3] Consider using a mobile phase with a different pH if this is suspected.
-
Analyze for Analogs: If your method allows, monitor for the mass transitions of common PTX2 analogs like PTX2SA.[10]
-
System Contamination Check: Run a blank to rule out system contamination.
-
Quantitative Data Summary
The following tables summarize key quantitative data for PTX2 detection from various studies to aid in method development and comparison.
Table 1: Limits of Detection (LOD) for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Bottlenose Dolphin Tissue | ≤ 2.8 ng/g | [2] |
| LC-MS/MS | Bottlenose Dolphin Urine | ≤ 0.7 ng/mL | [2] |
| LC-MS/MS | Shellfish | 12.1 ppb (Decision Limit - CCα) | [14][15] |
| LC-MS/MS | Shellfish | 13.2 ppb (Detection Capability - CCβ) | [14][15] |
| CE-ESI-MS | Shellfish | 0.13 µg/g | [16] |
Table 2: Recovery Rates for this compound
| Analytical Method | Matrix | Spiked Concentration | Recovery Rate | Reference |
| LC-MS/MS | Bottlenose Dolphin Samples | Not Specified | 80% to 130% | [2] |
| LC-MS/MS | Shellfish | 20 ppb | 115.2% | [11][14] |
Experimental Protocols
Protocol 1: Sample Preparation of Shellfish for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for the extraction and cleanup of PTX2 from shellfish tissue.
-
Homogenization: Homogenize a representative sample of shellfish tissue.
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase (e.g., methanol).
-
Filter the reconstituted sample through a 0.2 µm filter before injection into the LC-MS/MS system.[11]
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general LC-MS/MS method for the detection of PTX2.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with water and acetonitrile, often with an additive like ammonia, is employed.[2] The choice between acidic or basic mobile phases can influence the chromatography and ionization of co-eluting toxins.[3]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[2]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Polarity: PTX2 is often detected in positive ion mode.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for PTX2 are monitored. For example, m/z 876.5 → 823.5.[8][10]
-
Visualizations
References
- 1. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. aesan.gob.es [aesan.gob.es]
- 5. aesan.gob.es [aesan.gob.es]
- 6. aesan.gob.es [aesan.gob.es]
- 7. PTX2-b: Certified Calibration Solution for Pectenotoxin-2 - NRC Digital Repository - Canada.ca [nrc-digital-repository.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Investigation of Pectenotoxin Profiles in the Yellow Sea (China) Using a Passive Sampling Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. zefsci.com [zefsci.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. research.vu.nl [research.vu.nl]
Validation & Comparative
Pectenotoxin 2 vs. Okadaic Acid: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of Pectenotoxin 2 (PTX2) and Okadaic Acid (OA). While both are marine biotoxins often associated with diarrhetic shellfish poisoning (DSP), their primary cellular targets and modes of action are fundamentally distinct. This analysis is supported by quantitative experimental data, detailed protocols, and visual diagrams to elucidate their divergent pathways.
Core Mechanisms of Action: An Overview
Okadaic Acid (OA) is a potent inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the signaling pathways that control processes like cell division, apoptosis, and cytoskeletal integrity.[4][5][6]
In stark contrast, this compound (PTX2) does not inhibit these protein phosphatases.[7] Instead, its toxicity stems from its direct interaction with the actin cytoskeleton.[7][8] PTX2 disrupts actin dynamics by sequestering monomeric actin (G-actin) and capping the fast-growing "barbed-end" of filamentous actin (F-actin), leading to the depolymerization of actin filaments.[9][10][11]
Okadaic Acid: The Protein Phosphatase Inhibitor
Okadaic Acid acts as a powerful tool for studying cellular processes regulated by protein phosphorylation.[1] By inhibiting PP2A and PP1, it artificially increases the phosphorylation levels of their substrate proteins, effectively mimicking or amplifying the effects of protein kinase activation.[12][13] This disruption is the root of its role as a tumor promoter and its ability to induce apoptosis in various cell types.[5][14][15] The hyperphosphorylation of specific proteins, such as tau, has also made OA a valuable agent for inducing Alzheimer's disease-like pathology in experimental models.[4]
Table 1: Inhibitory Potency of Okadaic Acid against Serine/Threonine Protein Phosphatases
| Enzyme Target | IC₅₀ Value | Reference |
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 nM | [1][14] |
| Protein Phosphatase 1 (PP1) | 15 - 50 nM | [1][14] |
| Protein Phosphatase 3 (PP3/Calcineurin) | 3.7 - 4 nM | [14] |
| Protein Phosphatase 4 (PP4) | 0.1 nM | [14] |
| Protein Phosphatase 5 (PP5) | 3.5 nM | [14] |
This compound: The Actin Depolymerizer
The mechanism of PTX2 is centered on its ability to disrupt the dynamic equilibrium of the actin cytoskeleton.[8] It acts as a potent actin depolymerizer through a dual-action mechanism.[9][10] Firstly, it binds to G-actin monomers, sequestering them and preventing their incorporation into growing filaments.[10] Secondly, it binds to the barbed-end of F-actin, effectively "capping" the filament and preventing the addition of new actin monomers.[11] This combined action shifts the equilibrium toward depolymerization, leading to the breakdown of critical actin structures like stress fibers.[9][16] This mode of action is distinct from other toxins that sever existing filaments.[11]
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of actin polymerization by marine toxin pectenotoxin-2 [jstage.jst.go.jp]
- 11. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Pectenotoxin-2 and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Pectenotoxin-2 (PTX2) and its naturally occurring analogues. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in toxicology, pharmacology, and oncology.
Pectenotoxins (PTXs) are a group of polyether macrolide toxins produced by dinoflagellates of the genus Dinophysis. PTX2, a prominent member of this family, has garnered significant interest due to its potent cytotoxic effects, primarily mediated through the disruption of the actin cytoskeleton, making it a potential candidate for anti-cancer research.[1] This guide will delve into the comparative cytotoxicity of PTX2 and its key analogues, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Cytotoxicity Data
The cytotoxic potency of Pectenotoxin-2 and its analogues varies significantly, largely dependent on their chemical structure. The following table summarizes the available quantitative and qualitative data on the half-maximal inhibitory concentration (IC50) of these compounds in different cell lines.
| Toxin | Cell Line | IC50 (ng/mL) | IC50 (nM)¹ | Cytotoxicity Rank | Reference |
| Pectenotoxin-2 (PTX2) | L6 (rat myoblast) | 60 | ~70 | 1 | [2] |
| RD (human rhabdomyosarcoma) | 23 | ~27 | [2] | ||
| Pectenotoxin-1 (PTX1) | L6, RD | Not specified | Not specified | 2 | [2] |
| Pectenotoxin-3 (PTX3) | L6, RD | Not specified | Not specified | 3 | [2] |
| Pectenotoxin-6 (PTX6) | L6, RD | > 2,000 | > 2275 | 4 | [2] |
| Pectenotoxin-2 seco acid (PTX2-SA) | Not specified | Not specified | Not specified | Low/Inactive | [3] |
| 7-epi-Pectenotoxin-2 seco acid | Not specified | Not specified | Not specified | Low/Inactive | [4][5] |
| Pectenotoxin-11 (PTX11) | Not specified | Not specified | Not specified | Low (oral toxicity) | [4][6] |
¹ Approximate nM values are calculated based on the molecular weight of PTX2 (875.09 g/mol ) for comparative purposes. The exact molecular weights of the analogues may vary slightly.
Key Observations from the Data:
-
PTX2 is the most potent cytotoxic agent among the tested analogues.[2]
-
The degree of oxidation of the side chain at C43 appears to inversely correlate with cytotoxicity, with the order of potency being PTX2 > PTX1 > PTX3 > PTX6.[2]
-
PTX6 exhibits extremely low cytotoxicity , with an IC50 value over 2,000 ng/mL.[2]
-
The hydrolysis of the lactone ring to form PTX2 seco acid and its epimer results in a significant loss of cytotoxic activity .[3][5]
-
While direct in vitro cytotoxicity data is limited for PTX11 , in vivo studies suggest low oral toxicity.[4][6]
Experimental Protocols
The following is a detailed methodology for a common in vitro cytotoxicity assay, the MTT assay, which is widely used to assess the cytotoxic effects of compounds like Pectenotoxins.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of Pectenotoxin-2 and its analogues on a given cell line by measuring mitochondrial metabolic activity.
Materials:
-
Target cell line (e.g., L6, RD, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Pectenotoxin-2 and its analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of PTX2 and its analogues in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of the solvent used to dissolve the toxins) should also be prepared.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the toxins or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the toxin concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the toxin that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizing Molecular Mechanisms and Experimental Design
To better understand the processes involved in Pectenotoxin (B1142415) cytotoxicity and the experimental approach to its study, the following diagrams have been generated using Graphviz.
Caption: Workflow of an in vitro cytotoxicity assay for Pectenotoxins.
Caption: Signaling pathway of Pectenotoxin-2 induced cytotoxicity.
References
- 1. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) [jstage.jst.go.jp]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of 7-epi-pectenotoxin-2 seco acid and assessment of its acute toxicity to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pectenotoxin-11 as 34S-hydroxypectenotoxin-2, a new pectenotoxin analogue in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Okadaic Acid Immunoassays: A Comparative Guide on Pectenotoxin-2 Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of toxin detection is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Pectenotoxin-2 (PTX2) in various immunoassays designed for the detection of Okadaic Acid (OA) and its analogs, providing crucial insights into assay specificity and performance.
Okadaic acid and its derivatives, such as Dinophysistoxins (DTXs), are potent marine biotoxins responsible for Diarrhetic Shellfish Poisoning (DSP). Pectenotoxin-2, another marine toxin often found alongside the OA group, has historically been included in the DSP toxin profile. However, emerging evidence indicates a distinct mechanism of action for PTX2, raising questions about its cross-reactivity in immunoassays developed for OA. This guide synthesizes available data to clarify the performance of OA immunoassays in distinguishing between these toxins.
Minimal to No Cross-Reactivity of Pectenotoxin-2 Observed in Okadaic Acid Immunoassays
Current research strongly indicates that antibodies developed for the detection of okadaic acid exhibit minimal to no cross-reactivity with Pectenotoxin-2. This high specificity is attributed to the significant structural differences between the polyether structure of OA and the polyether-lactone structure of PTX2.
While OA immunoassays frequently show cross-reactivity with structurally similar OA analogs like DTX-1 and DTX-2, studies that have specifically investigated PTX2 have consistently reported a lack of significant binding. For instance, a study developing a monoclonal antibody for OA explicitly stated that the antibody did not interact with PTX2. This finding is critical for the accurate quantification of OA-group toxins in samples where PTX2 may also be present.
The distinct mechanisms of action of these toxins further underscore the importance of specific detection methods. Okadaic acid and its analogs are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A), leading to hyperphosphorylation of cellular proteins and subsequent diarrhetic symptoms. In contrast, Pectenotoxin-2 is known to disrupt the actin cytoskeleton through depolymerization, a fundamentally different cellular target. This divergence in their biological activity is a key reason why their toxicities are not considered additive, making the differentiation between them in monitoring programs essential.
Comparative Analysis of Cross-Reactivity Data
The following table summarizes the cross-reactivity of various okadaic acid immunoassays with OA analogs and Pectenotoxin-2, based on available scientific literature. It is important to note that while data for DTX-1 and DTX-2 are more commonly reported, information on PTX2 is less prevalent, highlighting a need for more comprehensive validation studies.
| Immunoassay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Monoclonal Antibody-based ELISA | Okadaic Acid | Dinophysistoxin-1 (DTX-1) | 91.6% | |
| Dinophysistoxin-2 (DTX-2) | 110.5% | |||
| Pectenotoxin-2 (PTX2) | Not Detected | |||
| Polyclonal Antibody-based ELISA | Okadaic Acid | Dinophysistoxin-1 (DTX-1) | ~50% | |
| Dinophysistoxin-2 (DTX-2) | ~25-50% | |||
| Pectenotoxin-2 (PTX2) | Not Reported/Presumed Low | |||
| Lateral Flow Immunoassay | Okadaic Acid | Dinophysistoxin-1 (DTX-1) | Variable | |
| Dinophysistoxin-2 (DTX-2) | Variable | |||
| Pectenotoxin-2 (PTX2) | Not Reported/Presumed Low |
Note: "Not Detected" indicates that the cross-reactivity was below the limit of detection in the cited study. "Not Reported/Presumed Low" indicates that while not explicitly tested in the available literature, the significant structural and mechanistic differences suggest low cross-reactivity.
Experimental Protocols for Determining Cross-Reactivity
The determination of antibody specificity and cross-reactivity is a critical step in the validation of any immunoassay. A generalized protocol for assessing the cross-reactivity of an okadaic acid immunoassay is provided below.
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
1. Materials and Reagents:
-
Microtiter plates pre-coated with a capture antibody (e.g., anti-mouse IgG).
-
Monoclonal or polyclonal antibody specific to Okadaic Acid.
-
Okadaic Acid standard.
-
Pectenotoxin-2 and other potential cross-reactants (e.g., DTX-1, DTX-2) standards.
-
Enzyme-conjugated Okadaic Acid (e.g., OA-HRP).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
2. Procedure:
-
Coating: If not pre-coated, coat microtiter plate wells with the capture antibody and incubate overnight at 4°C. Wash the plate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Competition:
-
Prepare serial dilutions of the Okadaic Acid standard (for the standard curve) and each potential cross-reactant (e.g., PTX2, DTX-1, DTX-2).
-
Add a fixed concentration of the anti-Okadaic Acid antibody to all wells.
-
Add the diluted standards and cross-reactants to their respective wells.
-
Add a fixed concentration of the enzyme-conjugated Okadaic Acid to all wells.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the Okadaic Acid standard.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for Okadaic Acid and each cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Okadaic Acid / IC50 of Cross-Reactant) x 100
Visualizing the Cellular Mechanisms and Experimental Workflow
To further illustrate the distinct nature of Okadaic Acid and Pectenotoxin-2, as well as the process for evaluating immunoassay specificity, the following diagrams are provided.
Pectenotoxin 2 toxicity comparison between oral and intraperitoneal administration
Pectenotoxin 2: A Comparative Analysis of Oral and Intraperitoneal Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of this compound (PTX2) when administered via oral and intraperitoneal routes. The information presented is collated from various toxicological studies to support researchers in understanding the differential effects of this marine biotoxin.
Quantitative Toxicity Data
The acute toxicity of this compound exhibits a stark contrast between intraperitoneal and oral administration routes, as demonstrated by the median lethal dose (LD50) values obtained from murine studies.
| Administration Route | Species | Vehicle | LD50 (µg/kg) | Observed Effects |
| Intraperitoneal (i.p.) | Mouse | Not specified | 219[1][2] | Hepatotoxicity, liver necrosis[3][4][5] |
| Oral | Mouse | Not specified | > 5000[1][2][6] | No overt signs of toxicity or diarrhea[1][2][6] |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the acute toxicity assessment of this compound.
Acute Toxicity Study via Intraperitoneal Injection
A common protocol for determining the acute toxicity of PTX2 via intraperitoneal injection in a murine model involves the following steps:
-
Animal Model: Swiss albino mice are often used.
-
Toxin Preparation: Purified this compound is dissolved in a suitable solvent, such as methanol, and then diluted with a saline solution.
-
Dose Administration: A range of PTX2 doses are administered to different groups of mice via intraperitoneal injection.
-
Observation: The animals are observed for a specified period (typically 24-48 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The median lethal dose (LD50) is calculated from the mortality data using statistical methods.
-
Histopathology: Post-mortem examinations and histopathological analysis of organs, particularly the liver, are conducted to assess tissue damage.[4][7]
Acute Toxicity Study via Oral Gavage
The protocol for assessing oral toxicity is similar, with the key difference being the route of administration:
-
Animal Model: As with intraperitoneal studies, mice are a common model.
-
Toxin Preparation: this compound is prepared in a vehicle suitable for oral administration.
-
Dose Administration: The toxin is administered directly into the stomach of the mice using a gavage needle.
-
Observation: Mice are monitored for signs of illness, including diarrhea, and for mortality over a set period.
-
Toxicity Assessment: The absence of mortality or overt toxic effects at high doses (e.g., 5000 µg/kg) is recorded.[1][6]
Mechanism of Action: Actin Depolymerization
This compound's primary mechanism of toxicity is not through the activation or inhibition of a specific signaling pathway, but rather through its direct interaction with the cytoskeleton. PTX2 is a potent actin depolymerizing agent.[3][8] It binds to G-actin, preventing its polymerization into F-actin filaments, which are crucial for maintaining cell structure, motility, and various cellular processes.[3][4] This disruption of the actin cytoskeleton is believed to be the underlying cause of its cytotoxic and hepatotoxic effects observed upon intraperitoneal administration.[3][4]
Visualizations
Experimental Workflow for Acute Toxicity Testing
Caption: Workflow of an acute toxicity study for this compound.
Mechanism of this compound Action on Actin
Caption: this compound inhibits actin polymerization.
References
- 1. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. researchgate.net [researchgate.net]
Validation of a New Analytical Method for Pectenotoxin 2 with Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a new analytical method for the detection and quantification of Pectenotoxin 2 (PTX2), a marine biotoxin of significant concern for seafood safety and environmental monitoring. The focus is on the use of Certified Reference Materials (CRMs) to ensure the accuracy and reliability of the analytical data. This document compares the performance of the current reference method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with other potential analytical techniques and provides detailed experimental protocols.
Introduction to this compound and the Role of Certified Reference Materials
This compound (PTX2) is a lipophilic marine biotoxin produced by dinoflagellates of the Dinophysis species. Contamination of shellfish with PTX2 poses a significant threat to public health. Accurate and reliable analytical methods are crucial for monitoring PTX2 levels in seafood and the environment to ensure regulatory compliance and protect consumers.
Certified Reference Materials (CRMs) are fundamental to the validation of analytical methods. They are highly characterized materials with a certified value for the concentration of the analyte of interest, in this case, PTX2. The use of CRMs, such as CRM-PTX2-b from the National Research Council Canada, allows laboratories to assess the accuracy of their measurements, establish traceability to a recognized standard, and ensure the comparability of results between different laboratories and methods.[1][2]
Comparison of Analytical Methods for this compound
The selection of an analytical method for PTX2 depends on various factors, including sensitivity, specificity, sample throughput, and cost. While LC-MS/MS is the established reference method, other techniques have been explored.
| Analytical Method | Principle | Key Performance Characteristics |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High sensitivity and specificity. LOD: <0.02 mg/kg.[3] LOQ: As low as 5 µg/kg. Accuracy (Recovery): 71-99%.[3] Precision (RSD): Repeatability (RSDr) of 8-12% (can be higher for PTX2), Reproducibility (RSDR) with HorRat values of 0.8-2.0.[3] |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Chromatographic separation followed by fluorescence detection after derivatization of PTX2. | Good sensitivity. Requires a derivatization step to make PTX2 fluorescent. Quantitative detection range of 1-200 ng has been reported.[3] Detailed public data on LOD, LOQ, accuracy, and precision for PTX2 is limited, making direct comparison difficult. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific binding of an antibody to PTX2. | Rapid screening and high throughput. Performance characteristics (LOD, LOQ, accuracy, precision) are highly dependent on the specific antibody and kit manufacturer. Publicly available validation data specifically for PTX2 ELISA kits is scarce, though ELISAs for other marine toxins have been validated.[4][5][6] |
Note: The performance characteristics for LC-MS/MS are well-documented in scientific literature and interlaboratory validation studies.[3] For HPLC-FLD and ELISA, while the principles are established, comprehensive and publicly available validation data specifically for PTX2 are limited, which restricts a direct quantitative comparison.
Experimental Protocols
This section provides a detailed methodology for the validation of an LC-MS/MS method for PTX2 analysis in shellfish, incorporating the use of CRMs.
Scope and Applicability
This protocol is applicable to the quantitative determination of this compound in bivalve molluscs (e.g., mussels, oysters, scallops).
Materials and Reagents
-
Certified Reference Material (CRM): PTX2 certified calibration solution (e.g., CRM-PTX2-b).
-
Solvents: Acetonitrile, methanol (B129727), water (LC-MS grade).
-
Reagents: Formic acid, ammonium (B1175870) formate.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.
-
Blank Matrix: Shellfish tissue homogenate confirmed to be free of PTX2.
Instrumentation
-
Liquid Chromatograph (LC): A system capable of gradient elution.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Preparation
-
Stock Standard Solution: Prepare a stock solution of PTX2 from the CRM in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired calibration range.
-
Matrix-Matched Calibrants: Prepare calibration standards in the blank matrix extract to compensate for matrix effects.
Sample Preparation
-
Homogenization: Homogenize a representative sample of shellfish tissue.
-
Extraction: Extract a known amount of the homogenized tissue with methanol.
-
Centrifugation: Centrifuge the extract to separate the supernatant.
-
Cleanup (Optional but Recommended): Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
-
Final Extract: Evaporate the eluate and reconstitute in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid and/or ammonium formate.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for PTX2 for confirmation and quantification.
Method Validation Parameters
The following parameters should be assessed using the CRM and spiked blank matrix samples:
-
Specificity/Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of PTX2.
-
Linearity and Range: Construct a calibration curve using matrix-matched standards and assess the correlation coefficient (r² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of PTX2 that can be reliably detected and quantified.
-
Accuracy (Recovery): Analyze blank matrix samples spiked with known concentrations of the PTX2 CRM at different levels. Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days with different analysts (intermediate precision). Express the results as the relative standard deviation (RSD).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the results.
-
Matrix Effects: Compare the response of a standard in solvent to the response of the same standard in a matrix extract to assess ion suppression or enhancement.
Mandatory Visualizations
Workflow for Validation of a New Analytical Method for this compound
Caption: Workflow for the validation of a new analytical method for this compound.
Conclusion
The validation of analytical methods for this compound is essential for ensuring the safety of seafood products and for reliable environmental monitoring. The use of Certified Reference Materials is a critical component of this process, providing the basis for accurate and traceable results. While LC-MS/MS stands as the validated reference method with well-defined performance characteristics, the development and thorough validation of alternative methods, such as HPLC-FLD and ELISA, could offer complementary approaches for screening and high-throughput analysis. Further research and interlaboratory studies are needed to establish comprehensive validation data for these alternative techniques to allow for a more complete and objective comparison.
References
- 1. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. "Comparison of Six Commercial ELISA Kits for Their Specificity and Sens" by Shyamali Jayasena, Mieke Smits et al. [digitalcommons.unl.edu]
Pectenotoxin-2: A Comparative Analysis of its Cytotoxic Effects on Hepatocytes and Neurons
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of Pectenotoxin-2 (PTX2) on two distinct cell types: hepatocytes and neurons. PTX2, a marine biotoxin produced by dinoflagellates of the genus Dinophysis, is a known hepatotoxin.[1] Its effects on neuronal cells, however, are less characterized. This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
Pectenotoxin-2 primarily exerts its cytotoxic effects by disrupting the actin cytoskeleton in both hepatocytes and, as inferred from studies on related compounds and cell lines, in neurons.[2][3] This disruption stems from the depolymerization of filamentous actin (F-actin), leading to a cascade of events including morphological changes, cell cycle arrest, and ultimately, apoptosis.[3][4] While the hepatotoxicity of PTX2 is well-documented, its neurotoxic potential is an area of ongoing research. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.
Data Presentation: Hepatocytes vs. Neurons
The following tables summarize the quantitative data on the effects of PTX2 on hepatocytes and available data on neuronal cell lines.
| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |
| Hepatocytes | |||||
| Hep3B (p53-deficient hepatocarcinoma) | MTT Assay | 10 ng/mL | 24, 36, 48h | Time-dependent decrease in cell viability | [5] |
| HepG2 (p53-wild-type hepatocarcinoma) | MTT Assay | 10 ng/mL | 24, 36, 48h | More resistant to PTX2 compared to Hep3B | [5] |
| Hep3B | Annexin-V FITC Assay | 10 ng/mL | 36, 48h | ~25% and ~30% apoptosis, respectively | |
| Clone 9 (rat hepatocytes) | Alamar Blue (Viability) | 200 nM | 24h | No significant change in viability | |
| Clone 9 (rat hepatocytes) | Alamar Blue (Viability) | 200 nM | 48, 72h | Significant decrease in viability | |
| Primary Rat Hepatocytes | Alamar Blue (Viability) | 200 nM | 48, 72h | Significant decrease in viability | |
| Neuronal Cells | |||||
| Neuroblastoma Cells | F-actin Depolymerization | Not Specified | Not Specified | Characterized as a major toxic event (for PTX-6) | [3] |
| Various Cancer Cell Lines (including those of neuroectodermal origin) | Cytotoxicity Assays | Not Specified | Not Specified | Potent cytotoxic activity reported | [4][6] |
Table 1: Comparative Cytotoxicity of Pectenotoxin-2. Note: Direct comparative studies with quantitative IC50 values for PTX2 on primary neurons versus primary hepatocytes are limited in the reviewed literature. Much of the neuronal data is inferred from studies on neuroblastoma cell lines or related toxins.
Mechanism of Action: A Tale of Two Cytoskeletons
The primary molecular target of PTX2 is actin, a crucial component of the cytoskeleton in all eukaryotic cells.[2] By binding to G-actin, PTX2 inhibits its polymerization into F-actin, leading to the disruption of the actin filament network.[6][7]
In Hepatocytes:
-
Actin Depolymerization: PTX2 causes a marked depolymerization of F-actin, leading to an increase in the G-actin pool. This results in significant morphological changes, including cell rounding and detachment.
-
Apoptosis Induction: The disruption of the actin cytoskeleton triggers apoptosis. In p53-deficient Hep3B cells, PTX2-induced apoptosis is mediated by the activation of caspases-3, -8, and -9.[5] It also involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] Furthermore, PTX2 can suppress the pro-survival NF-κB signaling pathway.[3]
In Neurons:
-
Actin's Role in Neurons: The actin cytoskeleton is critical for neuronal structure and function, playing a vital role in neurite outgrowth, dendritic spine formation, and synaptic plasticity.
-
Inferred Effects of PTX2: Based on its fundamental mechanism of action, it is highly probable that PTX2 disrupts the neuronal actin cytoskeleton. This could lead to neurite retraction, synaptic dysfunction, and ultimately, neuronal cell death. While direct evidence for PTX2 is sparse, a study on the related pectenotoxin-6 (PTX-6) characterized F-actin depolymerization as a major toxic event in neuroblastoma cells.[3]
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway in Hepatocytes Induced by PTX2
Caption: PTX2-induced apoptosis in hepatocytes.
Comparative Experimental Workflow
Caption: Workflow for comparing PTX2 effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed hepatocytes or neurons in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Toxin Treatment: Treat the cells with various concentrations of PTX2 for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with PTX2 as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
F-actin Staining (Phalloidin Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with PTX2.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the F-actin organization using a fluorescence microscope.
Conclusion
Pectenotoxin-2 is a potent cytotoxic agent that primarily targets the actin cytoskeleton. In hepatocytes, this leads to well-defined apoptotic pathways. While direct evidence in neurons is still emerging, the fundamental role of actin in neuronal function suggests that PTX2 likely has significant neurotoxic effects. Further research, particularly direct comparative studies on primary hepatocytes and neurons, is crucial to fully elucidate the differential susceptibility and molecular responses of these two vital cell types to this marine biotoxin. This knowledge will be invaluable for both toxicological risk assessment and the exploration of PTX2's potential as a pharmacological tool or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Actin depolymerizing action by marine toxin, pectenotoxin-2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by pectenotoxin-2 is mediated with the induction of DR4/DR5, Egr-1 and NAG-1, activation of caspases and modulation of the Bcl-2 family in p53-deficient Hep3B hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pectenotoxin 2 Profiles in Dinophysis Species: A Comparative Analysis
A comprehensive analysis of Pectenotoxin 2 (PTX2) profiles across various Dinophysis species reveals significant inter-species and even intra-species variation in toxin content. This guide provides a comparative overview of PTX2 concentrations in prominent Dinophysis species, supported by experimental data from peer-reviewed studies. Detailed methodologies for the extraction and quantification of PTX2 are also presented to aid researchers in this field.
This compound is a lipophilic polyether-lactone toxin produced by several species of the dinoflagellate genus Dinophysis. The concentration of PTX2 can vary significantly between different Dinophysis species and even among different strains of the same species, likely influenced by geographical location and environmental factors. The following table summarizes the reported PTX2 concentrations in several key Dinophysis species.
| Dinophysis Species | PTX2 Concentration (pg/cell) | Reference |
| Dinophysis acuta | up to 30 | [1][2][3] |
| Dinophysis caudata | up to 130 | [1][2][3] |
| Dinophysis acuminata | 0.2 - 15 | [4] |
| 14.7 - 14.8 | [5] | |
| 22 | [5] | |
| Dinophysis fortii | Quantified as having a high PTX2:Okadaic Acid ratio, but specific pg/cell not provided. Okadaic acid was quantified at 15 pg/cell. | [6][7] |
| Dinophysis norvegica | 51 - 67 (Japanese strains) | [8] |
Experimental Protocols
The quantification of PTX2 from Dinophysis species typically involves a multi-step process encompassing sample collection, cell isolation, toxin extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Sample Collection and Cell Isolation
-
Plankton Collection : Water samples containing Dinophysis species are collected from the field. Plankton nets (e.g., 10 µm mesh) can be used to concentrate the cells.[9]
-
Cell Isolation : Individual Dinophysis cells are isolated from the collected plankton samples. This can be achieved by micropipetting under a microscope to ensure that the subsequent toxin analysis is species-specific.
Toxin Extraction
A common method for extracting lipophilic toxins like PTX2 from Dinophysis cells involves solvent extraction.
-
Cell Lysis : Isolated cells are transferred to a suitable tube. The cells are lysed to release their contents. This can be achieved by sonication for approximately 5 minutes.[2]
-
Solvent Extraction : Methanol (B129727) is a frequently used solvent for the extraction of PTX2.[6] A crude methanolic extract is obtained after this step. For a more exhaustive extraction, an 80% methanol in water solution can be used.[10][11] A two-step extraction procedure may also be employed for higher purity.[7][12]
-
Centrifugation and Filtration : The extract is centrifuged to pellet cellular debris, and the supernatant containing the dissolved toxins is carefully collected. The collected supernatant is then filtered, for instance, through a 0.2 µm filter, to remove any remaining particulate matter before analysis.[11]
Sample Cleanup (Optional but Recommended)
-
Solid-Phase Extraction (SPE) : For complex matrices, a cleanup step using solid-phase extraction can be beneficial to reduce matrix effects and improve the quality of the analytical results. Polymeric SPE cartridges are effective for this purpose.[13]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of PTX2.
-
Chromatographic Separation : The toxin extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of PTX2 from other compounds in the extract.[13]
-
Mass Spectrometric Detection : The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. The transition of the precursor ion of PTX2 to its specific product ions is monitored. For PTX2, a common transition monitored is m/z 876.7 > 823.8.[10]
-
Quantification : The concentration of PTX2 in the sample is determined by comparing the peak area of the sample to a calibration curve generated using certified reference standards of PTX2.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in Dinophysis species.
Biosynthesis of this compound
A detailed signaling pathway for the biosynthesis of this compound in Dinophysis is not yet fully elucidated. However, it is known that pectenotoxins are polyketides. Their biosynthesis is believed to follow the general mechanism of polyketide synthesis, which involves the sequential condensation of small carboxylic acid units, a process catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs). This process is analogous to fatty acid biosynthesis. Further research, including transcriptomic and genomic studies, is needed to uncover the specific genes and enzymatic steps involved in the PTX2 biosynthetic pathway in Dinophysis.
References
- 1. Pectenotoxin-2 in single-cell isolates of Dinophysis caudata and Dinophysis acuta from the Galician Rías (NW Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pectenotoxin-2 in single-cell isolates of Dinophysis caudata and Dinophysis acuta from the Galician Rías (NW Spain) [scienceon.kisti.re.kr]
- 4. epic.awi.de [epic.awi.de]
- 5. researchgate.net [researchgate.net]
- 6. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
Inter-laboratory comparison of Pectenotoxin 2 quantification methods
Pectenotoxin-2 (PTX2), a lipophilic marine biotoxin produced by dinoflagellates of the Dinophysis genus, poses a significant threat to seafood safety. Accurate and reliable quantification of this toxin in shellfish is crucial for consumer protection and regulatory compliance. This guide provides an objective comparison of the three most common analytical methods for PTX2 quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to assist researchers in selecting the most appropriate method for their needs.
Quantitative Performance Comparison
The selection of a suitable analytical method depends on a variety of factors, including sensitivity, accuracy, precision, and sample throughput. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-FLD, and ELISA for the quantification of Pectenotoxin-2.
| Performance Parameter | LC-MS/MS | HPLC-FLD | ELISA |
| Limit of Detection (LOD) | 0.1 - 7 µg STX eq/kg[1] | Typically in the ng/mL range, but requires derivatization[2][3] | 0.1 – 5.0 ppb (for Okadaic Acid group)[4] |
| Limit of Quantification (LOQ) | Significantly improved over fluorescence methods[1] | 10 ng/mL (for derivatized estrogens)[2][3] | 63.0 – 352.0 ppb (for Okadaic Acid group)[4] |
| Accuracy/Recovery | 80% - 130%[5] | Method dependent, can be high with good extraction | Variable, can be affected by matrix effects[6] |
| Precision (RSD) | < 15%[5] | Generally < 15% for validated methods | Can show higher variability |
| Specificity | High, based on mass-to-charge ratio and fragmentation | Moderate, relies on chromatographic separation and fluorescence properties | Can have cross-reactivity with other toxins |
| Throughput | High, especially with automated systems[7] | Moderate | High, suitable for screening large numbers of samples |
| Cost | High (instrumentation and maintenance) | Moderate | Low (per sample) |
Note: Data for HPLC-FLD and ELISA specific to PTX2 were limited in the direct search results. The provided values are indicative of the performance of these techniques for similar analytes. LC-MS/MS is currently the reference method for the analysis of lipophilic marine biotoxins, including PTX2.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the generalized experimental workflows for the quantification of PTX2 using LC-MS/MS, HPLC-FLD, and ELISA.
LC-MS/MS is the gold standard for the confirmatory analysis of PTX2 due to its high sensitivity and specificity.[5][8] The method involves chromatographic separation of the toxin from the sample matrix followed by mass spectrometric detection and quantification.
Experimental Workflow:
Caption: LC-MS/MS workflow for Pectenotoxin-2 quantification.
Detailed Steps:
-
Sample Homogenization: A representative sample of shellfish tissue is homogenized to ensure uniformity.
-
Extraction: The homogenized tissue is extracted with a suitable solvent, typically a mixture of methanol and water, to isolate the lipophilic toxins.[5]
-
Centrifugation: The extract is centrifuged to separate the solid tissue debris from the liquid supernatant containing the toxins.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE cartridge to remove matrix interferences that could suppress the MS signal.[5]
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.
-
LC Separation: An aliquot of the reconstituted sample is injected into the HPLC system. The separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and acetonitrile (B52724), often with additives like formic acid or ammonia.[5]
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Pectenotoxin-2 is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor and product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[1]
-
Quantification: The concentration of PTX2 in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.
HPLC-FLD can be a cost-effective alternative to LC-MS/MS. However, since PTX2 is not naturally fluorescent, a derivatization step is required to attach a fluorescent tag to the molecule.[9]
Experimental Workflow:
Caption: HPLC-FLD workflow for Pectenotoxin-2 quantification.
Detailed Steps:
-
Sample Preparation: Similar to the LC-MS/MS protocol, the shellfish tissue is homogenized, and the toxins are extracted and cleaned up.
-
Derivatization: The cleaned extract is reacted with a fluorescent labeling agent (e.g., dansyl chloride) to make the PTX2 molecule detectable by a fluorescence detector.[2][3] This reaction needs to be optimized for temperature and time to ensure complete derivatization.
-
HPLC Separation: The derivatized sample is injected into the HPLC system. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[10]
-
Fluorescence Detection: As the derivatized PTX2 elutes from the column, it is excited by light of a specific wavelength in the fluorescence detector, and the emitted fluorescence at a longer wavelength is measured.[9]
-
Quantification: The concentration is determined by comparing the peak area of the derivatized PTX2 to a calibration curve of derivatized PTX2 standards.
ELISA is a rapid and high-throughput screening method based on the specific binding of an antibody to the target toxin.[11] It is particularly useful for analyzing a large number of samples quickly and cost-effectively.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. food.gov.uk [food.gov.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jppres.com [jppres.com]
- 11. ambifood.com [ambifood.com]
Pectenotoxin 2 vs. Pectenotoxin 2 Seco Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Pectenotoxin 2 (PTX2) and its metabolite, this compound seco acid (PTX2-SA). The information presented is based on experimental data from scientific literature, offering an objective overview of their respective potencies and mechanisms of action.
Executive Summary
This compound (PTX2) is a marine biotoxin known for its potent cytotoxic effects, primarily mediated through the disruption of the actin cytoskeleton. In contrast, its derivative, this compound seco acid (PTX2-SA), formed by the enzymatic hydrolysis of the lactone ring in shellfish, exhibits significantly reduced to negligible biological activity. This guide will delve into the quantitative differences in their in vivo and in vitro toxicities, outline the experimental protocols used to determine these activities, and illustrate the signaling pathways affected.
Data Presentation
The following tables summarize the quantitative data on the in vivo toxicity and in vitro cytotoxicity of PTX2 and PTX2-SA.
In Vivo Toxicity Comparison
| Toxin | Administration Route | Species | LD50 / MLD | Citation |
| This compound (PTX2) | Intraperitoneal (i.p.) | Mouse | 219 - 411 µg/kg | [1] |
| Oral | Mouse | > 5000 µg/kg | [1] | |
| This compound seco acid (PTX2-SA) | Intraperitoneal (i.p.) | Mouse | > 5000 µg/kg | [1] |
| Oral | Mouse | > 5000 µg/kg | [1] |
LD50: Lethal dose for 50% of the population. MLD: Minimum lethal dose.
In Vitro Cytotoxicity Comparison
| Toxin | Cell Line | Assay | IC50 | Citation |
| This compound (PTX2) | L6 (Rat myoblast) | Cytotoxicity Assay | 60 ng/mL | [1] |
| RD (Human rhabdomyosarcoma) | Cytotoxicity Assay | 23 ng/mL | [1] | |
| Hep3B (p53-deficient human hepatocarcinoma) | MTT Assay | Highly susceptible | [2][3] | |
| HepG2 (p53-wild-type human hepatocarcinoma) | MTT Assay | More resistant than Hep3B | [2][3] | |
| This compound seco acid (PTX2-SA) | Not available | Not available | Considered to have extremely low to no cytotoxicity | [4] |
IC50: Half-maximal inhibitory concentration.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the disruption of actin polymerization, a critical process for cell structure, motility, and division.[5] This disruption of the cytoskeleton triggers a cascade of events leading to programmed cell death, or apoptosis. In contrast, the opening of the lactone ring to form PTX2-SA is believed to abolish its ability to bind to actin, thereby neutralizing its cytotoxic effects.[4]
The apoptotic signaling pathway induced by PTX2 involves the intrinsic (mitochondrial) pathway. Key events include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.[2][3] Furthermore, PTX2 has been shown to suppress the NF-κB signaling pathway, which is involved in cell survival, and to induce the expression of death receptors DR4/DR5.[3][6]
Logical Relationship Diagram
References
- 1. Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) [jstage.jst.go.jp]
- 2. Induction of apoptosis by pectenotoxin-2 is mediated with the induction of DR4/DR5, Egr-1 and NAG-1, activation of caspases and modulation of the Bcl-2 family in p53-deficient Hep3B hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Pectenotoxin 2 biotransformation in different shellfish species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biotransformation of Pectenotoxin 2 (PTX2), a marine biotoxin produced by dinoflagellates of the Dinophysis species. Understanding the metabolic fate of PTX2 in different shellfish species is crucial for accurate food safety risk assessment and for exploring the enzymatic processes involved. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the metabolic pathways and workflows.
Comparative Analysis of PTX2 Biotransformation
This compound (PTX2) is the primary precursor for a range of analogues found in shellfish.[1] The biotransformation of PTX2 in bivalve molluscs primarily follows two main pathways: enzymatic hydrolysis and, to a lesser extent, oxidation. Significant variations in the rate and primary products of these transformations are observed among different shellfish species.
1. Enzymatic Hydrolysis: The Predominant Pathway
The most significant biotransformation pathway for PTX2 across multiple shellfish species is the enzymatic hydrolysis of the C1-C33 lactone ring.[2] This reaction converts PTX2 into its less toxic seco acid derivatives, primarily this compound seco acid (PTX2SA) and its epimer, 7-epi-PTX2SA.[3][4] This conversion is rapid and catalyzed by water-soluble enzymes found in the digestive gland (hepatopancreas) of the shellfish.[1][5]
2. Oxidative Biotransformation
Progressive oxidative biotransformation is another metabolic route, though it appears to be less predominant than hydrolysis.[1][2] This process, occurring in the gut of bivalves, can form derivatives such as PTX-1, PTX-3, and PTX-6 from the PTX2 precursor.[1] The capacity for oxidation seems to be highly dependent on the specific enzymatic characteristics of each bivalve species.[2]
Species-Specific Differences
-
Mussels (Mytilus edulis, Perna canaliculus): Mussels are highly efficient at converting PTX2. Studies on blue mussels (Mytilus edulis) and New Zealand Greenshell™ mussels (Perna canaliculus) show a rapid and near-complete conversion of PTX2 to PTX2SA and 7-epi-PTX2SA.[3][5] In extracts from Greenshell™ mussels, over 90% of the initial PTX2 was converted to its seco acid forms.[3] Blue mussels also exhibit a high detection rate for pectenotoxins, suggesting significant accumulation and metabolism.[4]
-
Scallops (Pecten novaezelandiae): Scallops also readily metabolize PTX2 via hydrolysis to PTX2SA.[1][2] While direct quantitative comparisons of conversion rates with mussels are limited in the provided literature, the hydrolytic pathway is noted as the preferential route in Pecten novaezelandiae.[2] General studies on other toxins have shown that detoxification kinetics can differ significantly between mussels and scallops, with scallops sometimes retaining toxins for longer periods.[6][7]
-
Oysters (Crassostrea gigas) and Clams: Data from monitoring programs in New Zealand included Pacific oysters and clams, indicating their exposure to pectenotoxins.[4] While specific biotransformation rates for these species were not detailed, field samples show that PTX2SA is a commonly detected metabolite, suggesting they also possess the enzymatic capability for hydrolysis.[4]
Data Presentation: Quantitative Analysis of PTX2 Biotransformation
| Shellfish Species | Tissue Studied | Primary Metabolite(s) | Conversion Rate / Percentage | Key Findings & Notes | Citations |
| Greenshell™ Mussel (Perna canaliculus) | Hepatopancreas Homogenate | PTX2SA, 7-epi-PTX2SA | >90% conversion of PTX2 | Conversion is rapid and enzymatic, not an artifact of pH. | [3] |
| Greenshell™ Mussel (Perna canaliculus) | Homogenates | PTX2SA | 80-83% of PTX2 metabolized in 30 min | The hydrolysis to PTX2SA is enzyme-catalyzed. | [1] |
| Blue Mussel (Mytilus edulis) | Hepatopancreas Homogenate | PTX2SA | Rapid conversion | The enzymes responsible for the conversion are water-soluble. | [1][5] |
| Scallop (Pecten novaezelandiae) | Homogenates | PTX2SA | 80-83% of PTX2 metabolized in 30 min | Hydrolysis is a key, enzyme-catalyzed pathway in scallops. | [1][2] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for studying PTX2 biotransformation in vitro.
1. Preparation of Shellfish Tissue Homogenate
-
Objective: To prepare a cell-free extract from the shellfish digestive gland (hepatopancreas) containing active enzymes.
-
Procedure:
-
Dissect fresh shellfish to isolate the hepatopancreas.
-
Weigh the tissue and place it in a chilled homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a specified ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.
-
For studies requiring soluble enzymes, ultracentrifuge the resulting supernatant (e.g., 100,000 x g for 60 minutes at 4°C).[5]
-
Collect the final supernatant, which serves as the enzyme-containing tissue extract, and store it on ice for immediate use or at -80°C for long-term storage.
-
2. In Vitro Biotransformation Assay
-
Objective: To incubate PTX2 with the tissue extract to observe and quantify its metabolic conversion.
-
Procedure:
-
In a reaction vessel, combine the tissue supernatant with a known concentration of purified PTX2 dissolved in a suitable solvent (e.g., methanol, ensuring the final solvent concentration is low, typically <1%).[5]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined time course (e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).
-
Prepare control reactions, including a) PTX2 in buffer without tissue extract (to check for non-enzymatic degradation) and b) tissue extract without PTX2 (to serve as a blank).[3]
-
Stop the reaction at each time point by adding a quenching solvent, such as cold acetone (B3395972) or methanol, which also serves as the first step in the extraction process.[5]
-
3. Toxin Extraction and Sample Preparation
-
Objective: To extract PTX2 and its metabolites from the reaction mixture for analysis.
-
Procedure:
-
Following the quenching of the reaction, vortex the sample vigorously.
-
Centrifuge the sample to pellet precipitated proteins.
-
Collect the supernatant containing the toxins.
-
The extract may be further purified or concentrated. A common method involves solvent partitioning (e.g., with dichloromethane (B109758) or ethyl acetate) followed by a solid-phase extraction (SPE) step using a C18 cartridge to remove interfering compounds.[5][8]
-
Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute it in a suitable solvent (e.g., methanol/water) for LC-MS analysis.
-
4. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify PTX2 and its metabolites.
-
Procedure:
-
Utilize a Liquid Chromatography (LC) system coupled with a tandem Mass Spectrometer (MS/MS).
-
Separate the compounds on a C18 analytical column using a gradient elution program, typically with mobile phases consisting of water and acetonitrile, both containing modifiers like formic acid or ammonium (B1175870) formate.
-
Operate the mass spectrometer in a selected reaction monitoring (SRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for PTX2, PTX2SA, and other relevant analogues.
-
Quantify the toxins by comparing the peak areas from the samples to those of certified reference material standards.
-
Mandatory Visualizations
Caption: Primary metabolic pathways of this compound in bivalve shellfish.
Caption: Workflow for analyzing PTX2 biotransformation in shellfish.
References
- 1. In vitro hepatic biotransformation of the algal toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pectenotoxin-2 seco acid: a toxin converted from pectenotoxin-2 by the New Zealand Greenshell mussel, Perna canaliculus [scienceon.kisti.re.kr]
- 4. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies for Detoxifying Bivalves from Marine Paralytic Shellfish Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 8. Comparison of Paralytic Shellfish Toxin Profiles between the Scallop Patinopecten yessoensis and the Mussel Mytilus galloprovincialis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pectenotoxin-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling of Pectenotoxin-2 (PTX2) in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain a secure research environment. PTX2 is a potent marine biotoxin and must be handled with the utmost care.
Hazard Identification and Physicochemical Properties
Pectenotoxin-2 is a polyether macrolide toxin. While research indicates low oral toxicity, it is acutely toxic when administered via injection. A Safety Data Sheet (SDS) for a similar potent toxin classifies it as "Fatal if swallowed," highlighting the need for stringent safety measures to prevent accidental ingestion and exposure.
Table 1: Physicochemical Data for Pectenotoxin-2
| Property | Value |
| Molecular Formula | C₄₇H₇₀O₁₄ |
| Molecular Weight | 859.1 g/mol |
| Appearance | Solid |
| Solubility | Soluble in methanol (B129727) and other organic solvents |
Table 2: Acute Toxicity Data for Pectenotoxin-2
| Route of Administration | Species | LD₅₀ |
| Intraperitoneal (i.p.) Injection | Mouse | 219 µg/kg |
| Oral | Mouse | > 5000 µg/kg |
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs) for Pectenotoxin-2 from regulatory bodies such as OSHA or ACGIH. Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed. All handling procedures should be designed to minimize any potential for exposure.
Operational Plan: Safe Handling of Pectenotoxin-2
A designated area within the laboratory must be clearly marked for the handling of PTX2. Access to this area should be restricted to authorized and trained personnel only.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling PTX2:
-
Gloves: Double nitrile gloves are required. Change gloves immediately if they become contaminated.
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. A face shield must be worn in situations where there is a risk of splashes.
-
Lab Coat: A buttoned, full-length lab coat is mandatory.
-
Respiratory Protection: For any procedures that may generate aerosols (e.g., sonication, vortexing, or opening pressurized containers), a properly fitted N95 or higher-level respirator is required. All work with the potential for aerosolization must be conducted within a certified chemical fume hood or biological safety cabinet.
Figure 1. Required Personal Protective Equipment workflow for handling Pectenotoxin-2.
Handling Procedures
-
Preparation: Before starting any work, ensure the designated area is clean and uncluttered. Line the work surface of the chemical fume hood or biological safety cabinet with absorbent, plastic-backed paper.
-
Weighing: If handling PTX2 as a solid, weigh it within a chemical fume hood. Use disposable weigh boats.
-
Solutions: When preparing solutions, add the solvent to the vial containing the PTX2 to avoid creating dust.
-
Transport: Transport PTX2, whether in solid form or in solution, in a sealed, shatter-proof secondary container.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
-
Small Spills (<1 mg in solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Working from the outside in, apply a 10% bleach solution to the spill area.
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (>1 mg or any amount of solid):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
